molecular formula C31H50O2 B15567281 Suberosol

Suberosol

Katalognummer: B15567281
Molekulargewicht: 454.7 g/mol
InChI-Schlüssel: MJRURUDEESYVHI-UJZFCZBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Suberosol is a tetracyclic triterpenoid that is 24-methylidenelanosta-7,9(11)-diene substituted by hydroxy groups at positions 3 and 15 (3beta,15alpha stereoisomer). Isolated from Polyalthia suberosa, it exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is a diol and a tetracyclic triterpenoid. It derives from a hydride of a lanostane.
This compound has been reported in Polyalthia suberosa with data available.
structure given in first source;  has anti-HIV replication activity

Eigenschaften

Molekularformel

C31H50O2

Molekulargewicht

454.7 g/mol

IUPAC-Name

(3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol

InChI

InChI=1S/C31H50O2/c1-19(2)20(3)10-11-21(4)24-18-27(33)31(9)23-12-13-25-28(5,6)26(32)15-16-29(25,7)22(23)14-17-30(24,31)8/h12,14,19,21,24-27,32-33H,3,10-11,13,15-18H2,1-2,4-9H3/t21-,24-,25+,26+,27+,29-,30-,31-/m1/s1

InChI-Schlüssel

MJRURUDEESYVHI-UJZFCZBUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Isolation and Natural Sources of Suberosol and Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation of suberosol, a bioactive triterpenoid (B12794562), and related compounds primarily found in Polyalthia suberosa and Quercus suber (cork oak). This document details experimental protocols for extraction and purification, presents quantitative data in structured tables, and illustrates key workflows and potential signaling pathways using diagrammatic representations.

Natural Sources of this compound and Related Compounds

The primary natural source of the tetracyclic triterpenoid This compound is the plant Polyalthia suberosa, a member of the Annonaceae family. It has been isolated from the leaves and stems of this plant.[1][2] The bark of P. suberosa is also utilized in traditional medicine for various ailments.[2]

The cork oak, Quercus suber, is a rich source of a complex biopolymer called suberin , which is a major component of cork. While not directly producing this compound, the chemical depolymerization of suberin yields a variety of bioactive monomers, including suberenol . Additionally, the bark of Quercus suber contains other triterpenoids such as friedelin (B1674157) and cerin.[3]

Isolation and Purification Protocols

The isolation of this compound and the components of suberin requires multi-step extraction and purification procedures. The methodologies vary depending on the target compound and the natural source material.

Isolation of this compound from Polyalthia suberosa

A general method for the isolation of this compound and other phytochemicals from the stems of Polyalthia suberosa involves solvent extraction followed by chromatographic separation.[2]

Experimental Protocol:

  • Preparation of Plant Material: The stems of Polyalthia suberosa are collected, cleaned, and dried at room temperature, followed by oven drying at a temperature below 45°C. The dried stems are then ground into a fine powder (e.g., 200 mesh).

  • Solvent Extraction: The powdered stem material (e.g., ~480 g) is subjected to extraction with petroleum ether (boiling point 60-80°C) using a reflux apparatus. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: The crude petroleum ether extract is then subjected to column chromatography for the separation of its constituents.

    • Stationary Phase: Silica gel is commonly used as the adsorbent in the column.

    • Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent like 100% petroleum ether (boiling point 40-60°C) and gradually increasing the polarity by adding solvents such as dichloromethane, followed by ethyl acetate (B1210297) and methanol.

    • Fraction Collection and Analysis: Multiple fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions exhibiting similar TLC profiles are combined. The fraction containing this compound can be further purified by repeated chromatographic steps until a pure compound is obtained.

Extraction_and_Isolation_of_this compound plant_material Dried and Powdered Polyalthia suberosa Stems extraction Petroleum Ether Extraction (Reflux) plant_material->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Petroleum Ether Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pure_this compound Pure this compound fraction_collection->pure_this compound

Figure 1: General workflow for the isolation of this compound from Polyalthia suberosa.
Isolation of Suberin Monomers (including Suberenol) from Quercus suber (Cork)

The isolation of individual suberin monomers from cork is a more complex process that involves the depolymerization of the suberin macromolecule. Several methods have been developed, including alkaline methanolysis and enzymatic hydrolysis.

2.2.1. Alkaline Methanolysis Protocol

This method involves the cleavage of ester bonds within the suberin polymer using a methanolic solution of a strong base.

Experimental Protocol:

  • Preparation of Cork Material: Cork from Quercus suber is ground into a powder. To remove extractives, the powder is sequentially extracted with solvents of increasing polarity, such as dichloromethane, ethanol, and water, in a Soxhlet apparatus. This yields "extractive-free cork powder".

  • Depolymerization: The extractive-free cork powder is then subjected to methanolysis by refluxing with a solution of sodium methoxide (B1231860) in methanol.

  • Fractionation of Suberin Acids: The resulting mixture containing suberin monomers (suberin acids) is then partitioned and purified. This can be achieved through differential temperature and solvent-solubility precipitation.

  • Chromatographic Purification: For obtaining highly pure individual suberin acids, a combination of chromatographic techniques is employed:

    • Normal-Phase Medium-Pressure Liquid Chromatography (NP-MPLC): This serves as the initial purification step.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is used for the final purification to achieve purities exceeding 99.5%.

Isolation_of_Suberin_Monomers cork_powder Ground Quercus suber Cork soxhlet Soxhlet Extraction (Dichloromethane, Ethanol, Water) cork_powder->soxhlet extractive_free Extractive-Free Cork Powder soxhlet->extractive_free methanolysis Alkaline Methanolysis (Methanolic NaOH) extractive_free->methanolysis partitioning Differential Precipitation methanolysis->partitioning suberin_acids Mixture of Suberin Acids partitioning->suberin_acids mplc Normal-Phase MPLC suberin_acids->mplc hplc Reversed-Phase HPLC mplc->hplc pure_monomers Pure Suberin Monomers (e.g., Suberenol) hplc->pure_monomers

Figure 2: Workflow for the isolation of suberin monomers from Quercus suber via alkaline methanolysis.

2.2.2. Enzymatic Hydrolysis Protocol

An alternative, milder approach to isolate polymeric suberin involves the use of enzymes to digest the polysaccharidic matrix of the cork.

Experimental Protocol:

  • Solvent Extraction: Similar to the methanolysis protocol, the cork powder is first treated with dichloromethane, ethanol, and water to remove extractives.

  • Enzymatic Treatment: The extractive-free cork is then subjected to a step-by-step enzymatic treatment using a combination of cellulase, hemicellulase, and pectinase.

  • Final Extraction: The polymeric suberin is then extracted from the enzyme-treated residue using a dioxane/water mixture.

Quantitative Data

The yield of this compound and suberin components can vary depending on the source material and the extraction method employed.

Table 1: Yield of Extracts and Components from Polyalthia suberosa and Quercus suber

Natural SourceMaterialExtraction/Isolation MethodComponentYieldReference
Polyalthia suberosaStemsPetroleum Ether ExtractionCrude Extract0.85 g / 100 g dry powder
Quercus suberCorkMethanolic NaOH SolvolysisSuberin37% (of original dry cork)
Quercus suberCorkDichloromethane ExtractionTriterpenoid Extract~6% (w/w)
Quercus suberCorkSupercritical CO2 ExtractionTriterpenoid Extract~7% (w/w)

Table 2: Monomeric Composition of Suberin from Quercus suber

Monomer ClassPercentage of Total Monomers
ω-hydroxy-alkanoic acids28.7 - 37.3%
erythro- and threo-9,10,18-trihydroxyoctadecanoic acids7.6 - 11.8%
18-hydroxy-9-octadecenoic acid8.1 - 11.5%
α,ω-alkanedioic acids6.1 - 10.2%
Ferulic acid5.3 - 9.1%
erythro- and threo-9,10-dihydroxyoctadecanedioic acids5.4 - 7.5%
Alkanoic acids2.2 - 8.1%
1-Alkanols1.8 - 6.4%
9,10-epoxy-18-hydroxyoctadecanoic acid1.2 - 3.1%
9-octadecenedioic acid1.5 - 2.4%
9,10-epoxy-octadecanodioic acids1.0 - 4.4%
(Data compiled from studies on Spanish Quercus suber)

Biological Activity and Signaling Pathways

This compound from Polyalthia suberosa

The most notable biological activity reported for this compound is its anti-HIV activity . Triterpenoids, as a class of compounds, are known to interfere with various stages of the HIV life cycle. The precise mechanism of this compound is not fully elucidated, but it is plausible that it acts as an inhibitor of key viral enzymes.

Potential Anti-HIV Signaling Pathway Involvement:

Anti-HIV drugs typically target specific stages of the viral life cycle, such as entry into the host cell, reverse transcription of the viral RNA, integration of viral DNA into the host genome, or the processing of viral proteins by proteases. Triterpenoids have been shown to inhibit HIV-1 protease and reverse transcriptase. Therefore, a proposed mechanism for this compound could involve the inhibition of one or both of these crucial viral enzymes, thereby halting viral replication.

Anti_HIV_Mechanism cluster_hiv_cycle HIV Replication Cycle HIV_Virus HIV Virion Entry Viral Entry HIV_Virus->Entry Host_Cell Host Cell (e.g., CD4+ T-cell) Reverse_Transcription Reverse Transcription (RNA -> DNA) Host_Cell->Reverse_Transcription Entry->Host_Cell Integration Integration of Viral DNA into Host Genome Reverse_Transcription->Integration Replication Viral Replication Integration->Replication Assembly Viral Assembly Replication->Assembly Budding Viral Budding and Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion This compound This compound RT_Inhibition Inhibition This compound->RT_Inhibition Protease_Inhibition Inhibition This compound->Protease_Inhibition RT_Inhibition->Reverse_Transcription Protease_Inhibition->Budding Q_suber_Signaling cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival and Proliferation Akt->Cell_Survival NFkB NF-κB Inflammation Inflammation NFkB->Inflammation QS_Compounds Quercus suber (Triterpenoids, Phenolics) Inhibition1 Inhibition QS_Compounds->Inhibition1 Inhibition2 Inhibition QS_Compounds->Inhibition2 Inhibition1->Akt Inhibition2->NFkB

References

An In-Depth Technical Guide on (3beta,15alpha)-24-methylidenelanosta-7,9(11)-diene-3,15-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the lanostane-type triterpenoid (B12794562), (3beta,15alpha)-24-methylidenelanosta-7,9(11)-diene-3,15-diol, intended for researchers, scientists, and drug development professionals. This document covers its chemical structure, biosynthetic origins, and relevant experimental protocols for its study, based on current scientific literature for this class of compounds.

Chemical Structure and Properties

(3beta,15alpha)-24-methylidenelanosta-7,9(11)-diene-3,15-diol is a tetracyclic triterpenoid belonging to the lanostane (B1242432) family. The lanostane skeleton is a fundamental structure for a wide variety of bioactive natural products.

Systematic Name: (3β,15α)-24-Methylidenelanosta-7,9(11)-diene-3,15-diol

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₃₁H₅₀O₂PubChem
Molecular Weight454.7 g/mol PubChem
CAS Number151368-42-2Guidechem[1]
AppearanceWhite powder (typical for related compounds)General Knowledge
SolubilitySoluble in organic solvents like methanol, ethanol (B145695), chloroformGeneral Knowledge

Due to the limited availability of specific experimental data for this exact compound, the following sections will detail generalized protocols and data from closely related lanostane-type triterpenoids isolated from natural sources, particularly Ganoderma species.

Biosynthesis

(3beta,15alpha)-24-methylidenelanosta-7,9(11)-diene-3,15-diol is biosynthesized via the mevalonate (B85504) (MVA) pathway, which is the primary route for the production of terpenoids in fungi.[2] The pathway originates from acetyl-CoA and proceeds through a series of enzymatic steps to produce the precursor lanosterol (B1674476).[2] Subsequent modifications of the lanosterol skeleton by enzymes such as cytochrome P450 monooxygenases and dehydrogenases lead to the vast diversity of lanostane-type triterpenoids, including the title compound.[3]

Ganoderic_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AATC HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP FPPS DMAPP->GPP FPP FPP GPP->FPP Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol OSC Lanostane Triterpenoids Lanostane Triterpenoids Lanosterol->Lanostane Triterpenoids P450s, etc.

Figure 1: Generalized biosynthetic pathway of lanostane triterpenoids.

Experimental Protocols

The following are representative experimental protocols for the isolation, purification, and biological evaluation of lanostane-type triterpenoids from natural sources, primarily the fruiting bodies of Ganoderma species.

Isolation and Purification of Lanostane-Type Triterpenoids

This protocol outlines a general procedure for the extraction and chromatographic separation of lanostane triterpenoids.

Isolation_Workflow Start Start Dried Fruiting Bodies Dried Fruiting Bodies Start->Dried Fruiting Bodies Extraction Extraction Dried Fruiting Bodies->Extraction e.g., Ethanol Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica (B1680970) Gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling Fractions Pooling Fractions TLC Analysis->Pooling Fractions Further Purification Further Purification Pooling Fractions->Further Purification e.g., HPLC Isolated Compound Isolated Compound Further Purification->Isolated Compound

Figure 2: General workflow for the isolation of lanostane triterpenoids.

Protocol:

  • Preparation of Starting Material: Air-dry the fruiting bodies of the source organism (e.g., Ganoderma lucidum) and grind them into a fine powder.

  • Extraction: Macerate the powdered material with 95% ethanol at room temperature for an extended period (e.g., 24-48 hours), followed by filtration. Repeat the extraction process multiple times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Subject the crude extract to column chromatography on a silica gel column. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol.

  • Analysis and Pooling: Monitor the collected fractions by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Purification: Further purify the combined fractions using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

  • Structure Elucidation: Determine the chemical structure of the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix an aliquot of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced from a standard curve of sodium nitrite. Determine the inhibitory effect of the compound on NO production.

Biological Activity and Signaling Pathways

Lanostane-type triterpenoids, as a class, have been reported to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects.[4][5] The cytotoxicity of many lanostane triterpenoids against various cancer cell lines is often attributed to the induction of apoptosis.[6]

While a specific signaling pathway for (3beta,15alpha)-24-methylidenelanosta-7,9(11)-diene-3,15-diol has not been elucidated, ganoderic acids, which are structurally related, are known to induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, and by affecting the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to caspase activation.[7]

Apoptosis_Signaling Lanostane Triterpenoid Lanostane Triterpenoid PI3K_Akt_Pathway PI3K/Akt Pathway Lanostane Triterpenoid->PI3K_Akt_Pathway Inhibition MAPK_Pathway MAPK Pathway Lanostane Triterpenoid->MAPK_Pathway Modulation Bcl2_Family Bcl-2 Family Proteins PI3K_Akt_Pathway->Bcl2_Family Regulation MAPK_Pathway->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Representative apoptosis signaling pathway for lanostane triterpenoids.

Quantitative Data

The following table summarizes representative cytotoxicity data for some lanostane-type triterpenoids isolated from Ganoderma species. It is important to note that these data are for compounds structurally related to (3beta,15alpha)-24-methylidenelanosta-7,9(11)-diene-3,15-diol and are provided for comparative purposes.

Table 2: Cytotoxicity of Representative Lanostane Triterpenoids

CompoundCell LineIC₅₀ (µM)Source
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneHeLa1.29[4]
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneA5491.50[4]
PolycarpolA5496.1[8]
Uvariamicin-IIA5495.0[8]
15-acetylpolycarpolHeLa4.6[8]

Conclusion

(3beta,15alpha)-24-methylidenelanosta-7,9(11)-diene-3,15-diol is a member of the promising class of lanostane-type triterpenoids. While specific biological data for this compound is limited in the public domain, the established methodologies for the isolation, characterization, and bioactivity screening of related compounds provide a solid framework for its further investigation. The known cytotoxic and anti-inflammatory properties of this class of molecules suggest that (3beta,15alpha)-24-methylidenelanosta-7,9(11)-diene-3,15-diol may also possess significant therapeutic potential, warranting further research and development.

References

An In-depth Technical Guide to Suberosol (CAS Number: 151368-42-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberosol, a naturally occurring lanostane-type triterpene, has demonstrated notable biological activity, particularly as an anti-HIV agent. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound (CAS Number: 151368-42-2). It covers its chemical and physical properties, biological activity with a focus on its anti-HIV effects, and insights into its potential mechanism of action. This document also outlines detailed experimental protocols for the isolation and analysis of this compound and discusses its potential modulation of key cellular signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a tetracyclic triterpenoid (B12794562) derived from a lanostane (B1242432) hydride.[1] Its systematic IUPAC name is (3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol.[1]

PropertyValueSource
CAS Number 151368-42-2[2]
Molecular Formula C₃₁H₅₀O₂[1]
Molecular Weight 454.7 g/mol [1]
Appearance Not explicitly stated in reviewed literature
Solubility Not explicitly stated in reviewed literature

Spectroscopic Data:

Biological Activity: Anti-HIV Properties

The most significant reported biological activity of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV).

ActivityCell LineEC₅₀Source
Anti-HIV ReplicationH9 lymphocyte cells3 µg/mL

This inhibitory effect was determined by monitoring the levels of p24 antigen, a core structural protein of HIV, in cell cultures.

Mechanism of Action

The precise mechanism of action for this compound's anti-HIV activity has not been definitively elucidated in the available literature. However, based on studies of other lanostane-type triterpenes, a plausible mechanism is the inhibition of HIV-1 protease . HIV-1 protease is a critical enzyme for the virus, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious viral particles. Several lanostane triterpenoids isolated from various natural sources have demonstrated inhibitory activity against HIV-1 protease, suggesting that this compound may share this mode of action.

Potential Modulation of Signaling Pathways

Direct studies on the effect of this compound on cellular signaling pathways are limited. However, research on other lanostane triterpenes suggests potential interactions with key pathways that are often dysregulated in viral infections and other diseases.

  • NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses and is often manipulated by viruses, including HIV, to promote their replication and survival. Some lanostane triterpenoids have been shown to inhibit the activation of the NF-κB pathway, thereby reducing inflammation and potentially viral replication.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in many diseases. Certain lanostane triterpenes have been observed to modulate MAPK signaling, which could contribute to their therapeutic effects.

The potential for this compound to modulate these pathways warrants further investigation to fully understand its biological effects.

Signaling_Pathways cluster_0 Potential Anti-HIV Mechanism cluster_1 Potential Signaling Pathway Modulation This compound This compound HIV_Protease HIV-1 Protease This compound->HIV_Protease Inhibition Viral_Polyproteins Viral Polyproteins HIV_Protease->Viral_Polyproteins Cleavage Mature_Viral_Proteins Mature Viral Proteins Viral_Polyproteins->Mature_Viral_Proteins Infectious_Virions Infectious Virions Mature_Viral_Proteins->Infectious_Virions Lanostane_Triterpenes Lanostane Triterpenes (e.g., this compound) NFkB NF-κB Pathway Lanostane_Triterpenes->NFkB Modulation MAPK MAPK Pathway Lanostane_Triterpenes->MAPK Modulation Inflammation Inflammation NFkB->Inflammation Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Isolation_Workflow Start Dried and powdered plant material (*Polyalthia suberosa*) Extraction Solvent Extraction (e.g., with methanol (B129727) or ethanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation TLC Thin Layer Chromatography (TLC) for monitoring Fractionation->TLC Purification Further Purification (e.g., HPLC) TLC->Purification Pool active fractions Pure_this compound Pure this compound Purification->Pure_this compound

References

Suberosol and Its Derivatives: A Technical Guide to Characterization and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of suberosol, a tetracyclic triterpenoid (B12794562), and its derivatives. Due to the limited availability of data specific to this compound, this document leverages information on the broader class of lanostane-type triterpenoids, to which this compound belongs, to provide a thorough understanding of its potential chemical and biological properties. This guide covers the structural elucidation, synthesis, and biological activities of these compounds, with a focus on their anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Chemical Characterization

This compound is a tetracyclic triterpenoid identified as 24-methylidenelanosta-7,9(11)-diene-3β,15α-diol. Triterpenoids are a large and diverse class of naturally occurring compounds derived from a C30 precursor, squalene. The lanostane-type triterpenoids are characterized by a specific four-ring carbon skeleton.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₁H₅₀O₂PubChem
Molecular Weight 454.7 g/mol PubChem
IUPAC Name (3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diolPubChem
CAS Number 151368-42-2PubChem
Spectroscopic and Spectrometric Analysis

The structural characterization of this compound and its derivatives relies on a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon skeleton and the stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula. Tandem MS (MS/MS) provides fragmentation patterns that help in identifying specific structural motifs.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as hydroxyl (-OH) and alkene (C=C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of conjugated systems within the molecule.

Synthesis and Isolation of Lanostane-Type Triterpenoids

Isolation from Natural Sources

Lanostane-type triterpenoids, including compounds structurally related to this compound, are often isolated from natural sources such as plants and fungi. The general workflow for isolation is as follows:

G plant_material Plant/Fungal Material extraction Extraction (e.g., ethanol) plant_material->extraction Grind and soak partitioning Solvent Partitioning (e.g., hexane, ethyl acetate) extraction->partitioning Crude extract chromatography Column Chromatography (Silica gel, Sephadex) partitioning->chromatography Fractionation hplc HPLC Purification chromatography->hplc Semi-pure fraction isolated_compound Isolated Triterpenoid hplc->isolated_compound Pure compound

Figure 1: General workflow for the isolation of triterpenoids.
Chemical Synthesis

The chemical synthesis of complex triterpenoids like lanostane (B1242432) derivatives is a challenging multi-step process. It often involves the modification of more readily available starting materials, such as lanosterol. Synthetic strategies may include functional group transformations, skeletal rearrangements, and the introduction of various substituents to create novel derivatives with potentially enhanced biological activities.

Biological Activities and Mechanisms of Action

Lanostane-type triterpenoids have been reported to exhibit a wide range of biological activities. The following sections summarize the key findings for compounds structurally similar to this compound.

Anticancer Activity

Numerous lanostane-type triterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 2: Cytotoxic Activity of Lanostane-Type Triterpenoids against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneHeLa1.29[1]
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneA5491.50[1]
PolycarpolA5496.1[2]
Uvariamicin-IIA5495.0[2]
15-acetylpolycarpolHeLa4.6[2]
Ganoleucocontin JHuh724.39[3]
Ganoleucocontin MHuh747.29[3]
Ganoleucocontin OHuh730.15[3]
Anti-inflammatory Activity

Tetracyclic triterpenoids have been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Table 3: Anti-inflammatory Activity of Lanostane-Type Triterpenoids

CompoundAssayIC₅₀ (µM)Reference
Officimalonic acid KNO production in RAW 264.7 cells33.0[4]
Officimalonic acid MNO production in RAW 264.7 cells25.4[4]
Officimalonic acid KCOX-2 Inhibition30.1[4]
Officimalonic acid MCOX-2 Inhibition42.3[4]
Mesonaic acid ANO production<15[5]
Mesonaic acid BNO production<15[5]
Mesonaic acid CNO production<15[5]
Neuroprotective Effects

Several triterpenoids have demonstrated neuroprotective effects in various in vitro and in vivo models. These effects are often attributed to their antioxidant and anti-inflammatory properties. While specific data for this compound is unavailable, the broader class of tetracyclic triterpenoids shows promise in this area.

Signaling Pathway Modulation

The biological activities of tetracyclic triterpenoids are often mediated through the modulation of key cellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many triterpenoids exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates IkB_NFkB DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes Induces Triterpenoids Tetracyclic Triterpenoids Triterpenoids->IKK Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by tetracyclic triterpenoids.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some triterpenoids have been shown to modulate MAPK signaling.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Regulates Triterpenoids Tetracyclic Triterpenoids Triterpenoids->Raf Inhibits Triterpenoids->MEK Inhibits

Figure 3: Potential modulation of the MAPK signaling pathway by tetracyclic triterpenoids.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and biological evaluation of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA expression levels of target genes.

  • RNA Extraction: Treat cells with the test compound and extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers for the target genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.

Conclusion

This compound and its derivatives, as part of the broader class of lanostane-type triterpenoids, represent a promising area for drug discovery and development. Their potential anticancer, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, warrant further investigation. This technical guide provides a foundational understanding and practical protocols to aid researchers in the continued exploration of these fascinating natural products. Further studies are needed to isolate and characterize this compound and its novel derivatives, and to fully elucidate their mechanisms of action and therapeutic potential.

References

A Technical Guide to the Phytochemical Analysis of Polyalthia suberosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyalthia suberosa (Roxb.) Thwaites, a member of the Annonaceae family, is a small tree or shrub distributed across Southeast Asia. Traditionally, various parts of this plant have been utilized in folk medicine as a febrifuge, tonic, and for the treatment of skin diseases.[1] Modern scientific investigations have begun to validate these traditional uses, revealing a rich phytochemical profile with a wide range of biological activities. This technical guide provides an in-depth overview of the phytochemical analysis of Polyalthia suberosa, detailing the known chemical constituents, experimental protocols for their isolation and characterization, and insights into their potential mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Phytochemical Composition

Polyalthia suberosa is a rich source of various classes of secondary metabolites. Qualitative phytochemical screenings of different parts of the plant, including the leaves and stems, have consistently confirmed the presence of alkaloids, flavonoids, tannins, saponins, steroids, and terpenoids.[2][3]

Quantitative Analysis

The following tables summarize the available quantitative data on the phytochemical composition of Polyalthia suberosa.

Table 1: Fatty Acid Composition of Polyalthia suberosa Stems

Fatty AcidBound Fatty Acids (%)Free Fatty Acids (%)
Palmitic acid24.7031.26
Oleic acid53.2412.87
Stearic acid9.8216.06
Arachidic acid5.2839.81
Behenic acid6.96-
Total Yield 106 mg/100g dry powder 13 mg/100g dry powder

Source: Journal of Pharmacognosy and Phytochemistry, 2019[4]

Table 2: Bioactivity of Polyalthia suberosa Stem Extracts

ExtractAntioxidant Activity (IC₅₀, µg/mL)Cytotoxicity (LC₅₀, ppm)Total Antioxidant Capacity (AAE)
Hexane (B92381)338.8456.55Moderate
Dichloromethane-74.82Moderate
Methanol (B129727)8.48124.76High
Water259.4295.63High

IC₅₀: Half-maximal inhibitory concentration; LC₅₀: Lethal concentration, 50%; AAE: Ascorbic Acid Equivalent. Source: JPP, 2020; ResearchGate, 2019[2]

Isolated Phytochemicals

Several bioactive compounds have been isolated and identified from various parts of Polyalthia suberosa. These include:

  • Alkaloids: Oxostephanine and lanuginosine (B1674493) have been isolated from the stem bark.

  • Steroids: Stigmasterol (B192456) has been isolated from the petroleum ether extract of the stems.

  • Other Compounds: The leaves have been found to contain α- and β-amyrin, lupeol, β-sitosterol, and campesterol.

Experimental Protocols

This section details the methodologies for the extraction, screening, and analysis of phytochemicals from Polyalthia suberosa.

Plant Material Collection and Preparation

Fresh leaves and stems of Polyalthia suberosa should be collected and authenticated by a botanist. The plant material is then cleaned, shade-dried, and pulverized into a coarse powder using a mechanical grinder. The powdered material is stored in airtight containers until further use.

Extraction of Phytochemicals

a) Soxhlet Extraction (for non-polar compounds):

  • Approximately 480 g of powdered stem material is packed into a thimble and placed in a Soxhlet apparatus.

  • Extraction is carried out with petroleum ether (60-80°C boiling point) for 6-8 hours.

  • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude petroleum ether extract.

b) Maceration (for polar compounds):

  • Powdered plant material is soaked in methanol (or another appropriate solvent) in a sealed container for 3-7 days at room temperature with occasional shaking.

  • The mixture is then filtered through Whatman No. 1 filter paper.

  • The filtrate is concentrated using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

Qualitative Phytochemical Screening

Standard qualitative tests can be performed on the crude extracts to detect the presence of various phytochemical classes.

  • Test for Alkaloids (Mayer's Test): A few drops of Mayer's reagent are added to the extract. The formation of a white or creamy precipitate indicates the presence of alkaloids.

  • Test for Flavonoids (Shinoda Test): To the extract, a few fragments of magnesium ribbon and concentrated hydrochloric acid are added. The appearance of a pink to magenta color indicates the presence of flavonoids.

  • Test for Saponins (Froth Test): The extract is diluted with water and shaken vigorously. The formation of a persistent froth indicates the presence of saponins.

  • Test for Tannins (Ferric Chloride Test): A few drops of 5% ferric chloride solution are added to the extract. The formation of a dark blue or greenish-black color indicates the presence of tannins.

  • Test for Steroids (Salkowski's Test): The extract is mixed with chloroform, and concentrated sulfuric acid is carefully added along the sides of the test tube. The formation of a reddish-brown ring at the interface indicates the presence of steroids.

  • Test for Terpenoids (Liebermann-Burchard Test): The extract is treated with chloroform, and a few drops of acetic anhydride (B1165640) and concentrated sulfuric acid are added. The formation of a blue or green color indicates the presence of terpenoids.

Chromatographic Analysis

a) Thin Layer Chromatography (TLC):

TLC is used for the preliminary separation and identification of compounds in the extracts.

  • The crude extract is dissolved in a suitable solvent and spotted on a pre-coated silica (B1680970) gel 60 F₂₅₄ TLC plate.

  • The plate is developed in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate (B1210297) in varying ratios).

  • The developed plate is visualized under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

b) Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis:

  • Derivatization: The fatty acids in the extract are converted to their corresponding fatty acid methyl esters (FAMEs) by treating with a solution of acetyl chloride in methanol.

  • GC-MS Conditions:

    • Instrument: Shimadzu 9A Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: BP-50 capillary column.

    • Carrier Gas: Helium.

    • Temperature Program: Initial temperature of 170°C, ramped to 270°C at a rate of 4°C/min, and held for 30 minutes.

    • Injector and Detector Temperature: 250°C and 280°C, respectively.

  • Identification: The FAMEs are identified by comparing their retention times with those of standard fatty acid methyl esters.

Isolation of Stigmasterol
  • The crude petroleum ether extract is subjected to column chromatography on silica gel (100-200 mesh).

  • The column is eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by TLC.

  • Fractions showing a single spot corresponding to stigmasterol are combined and concentrated.

  • The isolated compound is further purified by recrystallization from methanol to obtain pure stigmasterol.

Signaling Pathways and Mechanisms of Action

While research on the specific molecular mechanisms of compounds from Polyalthia suberosa is ongoing, studies on the broader Polyalthia genus provide significant insights into their potential signaling pathways.

Anti-inflammatory Signaling Pathway

Phytochemicals from Polyalthia species have demonstrated potent anti-inflammatory effects by modulating key signaling pathways. The proposed mechanism involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By inhibiting NF-κB, these compounds can downregulate the expression of various inflammatory mediators.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus LPS LPS IKK IKK LPS->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB nucleus Nucleus NFkB->nucleus Translocates to gene_transcription Gene Transcription pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->pro_inflammatory_cytokines Upregulates iNOS iNOS gene_transcription->iNOS Upregulates COX2 COX-2 gene_transcription->COX2 Upregulates ROS ROS gene_transcription->ROS Upregulates Polyalthia_compounds Polyalthia Compounds Polyalthia_compounds->IKK Inhibits Polyalthia_compounds->NFkB Inhibits Polyalthia_compounds->ROS Scavenges

Caption: Proposed anti-inflammatory mechanism of Polyalthia compounds.

This inhibition leads to the downregulation of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. Additionally, some compounds may exhibit direct reactive oxygen species (ROS) scavenging activity.

Cytotoxic and Anti-Cancer Signaling Pathway

Clerodane diterpenes, a class of compounds found in the Polyalthia genus, have shown significant cytotoxic activity against cancer cells. The proposed mechanism of action involves the induction of apoptosis through multiple signaling pathways.

cytotoxic_pathway cluster_cell Cancer Cell Polyalthia_diterpenes Polyalthia Diterpenes ROS ROS Production Polyalthia_diterpenes->ROS JNK_p38 JNK/p38 MAPK Activation Polyalthia_diterpenes->JNK_p38 PI3K_Akt PI3K/Akt Pathway Polyalthia_diterpenes->PI3K_Akt Inhibits ROS->JNK_p38 Activates Mitochondrion Mitochondrion ROS->Mitochondrion Induces Mitochondrial Dysfunction Apoptosis Apoptosis JNK_p38->Apoptosis Promotes PI3K_Akt->Apoptosis Inhibits Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Cytochrome c release activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Caspase_3->Apoptosis Executes

Caption: Proposed cytotoxic mechanism of Polyalthia diterpenes.

These compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and the activation of stress-related kinases such as JNK and p38 MAPK. This can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, release of cytochrome c, and activation of caspase-9 and caspase-3. Furthermore, some diterpenes may inhibit pro-survival pathways like the PI3K/Akt pathway, further sensitizing cancer cells to apoptosis.

Conclusion

Polyalthia suberosa represents a valuable source of diverse phytochemicals with significant therapeutic potential. This guide has provided a comprehensive overview of the current knowledge on its chemical composition, methods for phytochemical analysis, and insights into the potential molecular mechanisms of its bioactive compounds. The detailed experimental protocols and tabulated quantitative data serve as a practical resource for researchers. The elucidation of the anti-inflammatory and cytotoxic signaling pathways, based on studies of the Polyalthia genus, offers a foundation for future mechanistic studies on the specific compounds from P. suberosa. Further research is warranted to isolate and characterize novel compounds, quantify the full spectrum of its phytochemicals, and elucidate their precise mechanisms of action to fully exploit the therapeutic potential of this promising medicinal plant.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Suberosol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Suberosol is a tetracyclic triterpenoid (B12794562) isolated from Polyalthia suberosa that has demonstrated promising anti-HIV activity.[1] As a potential therapeutic agent, accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of raw materials, and formulation development. This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water allows for the efficient separation and elution of the analyte. Detection is achieved using a photodiode array (PDA) or UV detector, leveraging the chromophores within the this compound molecule. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.

Chemical Properties of this compound

PropertyValue
IUPAC Name(3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol[2]
Molecular FormulaC₃₁H₅₀O₂[2]
Molecular Weight454.7 g/mol [2]
SolubilitySoluble in DMSO[3]

Experimental Protocol: HPLC Analysis of this compound

1. Instrumentation and Reagents

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.

    • Analytical balance.

    • Centrifuge.

    • Vortex mixer.

    • Ultrasonic bath.

  • Reagents and Materials:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Dimethyl sulfoxide (B87167) (DMSO, analytical grade).

    • 0.45 µm syringe filters.

2. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-20 min: 70-95% B; 20-25 min: 95% B; 25.1-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (70:30 acetonitrile:water) to obtain concentrations ranging from 1 to 100 µg/mL.

4. Sample Preparation (from Polyalthia suberosa plant material)

  • Drying and Grinding: Dry the plant material (e.g., leaves or bark) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with 1 mL of the mobile phase (70:30 acetonitrile:water).

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Method Validation (Representative Data)

The developed method should be validated according to ICH guidelines. The following table presents representative data for key validation parameters.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound from plant material.

experimental_workflow sample_prep Sample Preparation extraction Extraction with Methanol sample_prep->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis data_processing Data Processing hplc_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for this compound HPLC analysis.

Proposed Signaling Pathway for Anti-HIV Activity of this compound

This compound's anti-HIV activity may involve the modulation of host cell signaling pathways that are crucial for viral replication. A plausible mechanism is the inhibition of the NF-κB signaling pathway, which is known to be activated by HIV and promotes viral gene expression.[4][5] By inhibiting NF-κB, this compound could suppress HIV replication. Additionally, this compound may induce apoptosis in infected cells, a host defense mechanism to eliminate virus-producing cells.[6][7][8]

The following diagram illustrates the proposed mechanism of action.

signaling_pathway cluster_cell HIV-Infected Cell cluster_apoptosis Apoptosis HIV HIV Infection IKK IKK HIV->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates HIV_Replication HIV Replication Nucleus->HIV_Replication Promotes Caspases Caspases Apoptosis Cell Death Caspases->Apoptosis This compound This compound This compound->IKK Inhibits This compound->Caspases Activates

Caption: Proposed anti-HIV mechanism of this compound.

This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC. The described method is suitable for the analysis of this compound in plant extracts and can be adapted for other matrices. The proposed mechanism of action provides a basis for further pharmacological investigation of this promising anti-HIV compound.

References

Application Notes and Protocols for In Vitro Anti-HIV Assay of Suberosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosol, a lanostane-type triterpenoid, has been identified as a compound with potential inhibitory effects on Human Immunodeficiency Virus (HIV) replication[1]. The evaluation of its efficacy and mechanism of action necessitates standardized in vitro assays. These application notes provide a detailed protocol for assessing the anti-HIV activity of this compound, focusing on a cell-based assay measuring the inhibition of HIV-1 replication. The protocol is designed to be a comprehensive guide for researchers in the field of antiviral drug discovery.

The primary objective of this protocol is to determine the 50% inhibitory concentration (IC50) of this compound, which is the concentration at which the compound inhibits 50% of viral replication. Additionally, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells. The ratio of CC50 to IC50 provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral agent.

Data Presentation

The quantitative results from the anti-HIV and cytotoxicity assays of this compound can be summarized in the following table. This format allows for a clear and concise presentation of the compound's potency and therapeutic window.

Compound IC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/IC50)
This compound[Insert Value][Insert Value][Calculate Value]
Zidovudine (AZT) - Control[Insert Value][Insert Value][Calculate Value]

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols

In Vitro Anti-HIV-1 Assay using TZM-bl Reporter Cell Line

This protocol describes a widely used method to screen for anti-HIV agents by measuring the reduction of HIV-1 infection in TZM-bl cells. These cells are genetically engineered to express CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR-driven luciferase reporter gene. Upon HIV-1 entry and Tat expression, the luciferase gene is activated, and its activity can be quantified to measure the extent of viral infection.

Materials:

  • TZM-bl cells

  • HIV-1 strain (e.g., NL4-3)

  • This compound (dissolved in DMSO)

  • Zidovudine (AZT) as a positive control

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (AZT) in culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.

  • Treatment and Infection: After 24 hours of incubation, remove the medium from the cells and add 50 µL of the prepared compound dilutions. Subsequently, add 50 µL of HIV-1 virus stock (at a pre-determined dilution that yields a high signal-to-noise ratio) to each well. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, measure the luciferase activity according to the manufacturer's protocol for the Luciferase Assay System. Briefly, lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Luminescence of treated, infected cells / Luminescence of untreated, infected cells)] Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death[2]. The MTT assay is a colorimetric assay that measures cell viability[3].

Materials:

  • TZM-bl cells

  • This compound (dissolved in DMSO)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include cell control wells with medium only.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = 100 x (Absorbance of treated cells / Absorbance of untreated cells) Determine the CC50 value by plotting the percentage of viability against the compound concentration.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the in vitro anti-HIV assay of this compound.

Anti_HIV_Assay_Workflow Cell_Culture TZM-bl Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep This compound Dilution Series Treatment_Infection Add this compound & HIV-1 Compound_Prep->Treatment_Infection Virus_Stock HIV-1 Virus Stock Preparation Virus_Stock->Treatment_Infection Seeding->Treatment_Infection Incubation Incubate for 48h Treatment_Infection->Incubation Luciferase_Assay Perform Luciferase Assay Incubation->Luciferase_Assay MTT_Assay Perform MTT Cytotoxicity Assay Incubation->MTT_Assay IC50_Calc Calculate IC50 Luciferase_Assay->IC50_Calc CC50_Calc Calculate CC50 MTT_Assay->CC50_Calc SI_Calc Determine Selectivity Index IC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow of the in vitro anti-HIV and cytotoxicity assays for this compound.

Potential Signaling Pathway Interference

While the precise mechanism of this compound's anti-HIV activity is yet to be fully elucidated, many natural products inhibit HIV replication by targeting specific steps in the viral life cycle. The following diagram illustrates potential targets for antiviral compounds.

HIV_Lifecycle_Targets cluster_cell Host Cell cluster_entry Entry cluster_replication Replication cluster_assembly Assembly & Budding Binding Binding & Fusion RT Reverse Transcription Binding->RT Viral RNA Integration Integration RT->Integration Viral DNA Transcription Transcription Integration->Transcription Provirus Translation Translation & Assembly Transcription->Translation Budding Budding & Maturation Translation->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Virions HIV_Virion->Binding gp120/CD4 inhibitor1 Entry Inhibitors inhibitor1->Binding inhibitor2 RT Inhibitors inhibitor2->RT inhibitor3 Integrase Inhibitors inhibitor3->Integration inhibitor4 Protease Inhibitors (Maturation) inhibitor4->Budding

Caption: Potential targets in the HIV life cycle for antiviral compounds like this compound.

Further mechanistic studies would be required to identify the specific stage of the HIV life cycle that is inhibited by this compound. These could include time-of-addition assays, reverse transcriptase activity assays, or integrase activity assays.

References

Application Notes and Protocols for Assessing Suberosol Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Suberosol, a natural compound of interest, on various cancer cell lines. The protocols detailed below outline standard cell-based assays to determine its impact on cell viability, proliferation, apoptosis, and cell cycle progression. Furthermore, potential signaling pathways that may be modulated by this compound are discussed, providing a framework for mechanistic studies.

Overview of this compound Cytotoxicity Evaluation

This compound, a p-coumaric acid prenyl ester, has garnered interest for its potential as an anticancer agent. To characterize its cytotoxic properties, a series of in vitro cell culture assays are recommended. These assays are designed to quantify the dose-dependent effects of this compound on cancer cell lines and to elucidate the underlying molecular mechanisms of its action. The following protocols provide a standardized approach for these investigations.

Quantitative Analysis of this compound Cytotoxicity

A critical initial step in evaluating the cytotoxic potential of this compound is to determine its half-maximal inhibitory concentration (IC50) across a panel of relevant cancer cell lines. This provides a quantitative measure of its potency and selectivity.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer4825.5
MDA-MB-231Breast Cancer4815.2
A549Lung Cancer4832.8
HCT116Colon Cancer4818.9
PC-3Prostate Cancer4822.1

Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values.

Experimental Protocols

The following are detailed protocols for key assays to characterize the cytotoxic effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[2] The amount of formazan produced is proportional to the number of living cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[3]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The amount of LDH released is proportional to the number of lysed cells.[4]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[6] Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing this compound's cytotoxicity and the potential signaling pathways it may modulate.

Experimental Workflow

G cluster_viability Cell Viability Assays cluster_apoptosis Apoptosis & Cell Cycle cluster_signaling Signaling Pathway Analysis MTT MTT Assay DataAnalysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->DataAnalysis LDH LDH Assay LDH->DataAnalysis AnnexinV Annexin V/PI Staining AnnexinV->DataAnalysis CellCycle Cell Cycle Analysis CellCycle->DataAnalysis WesternBlot Western Blot Start Cancer Cell Culture Treatment This compound Treatment (Dose-response & Time-course) Start->Treatment Treatment->MTT Treatment->LDH Treatment->AnnexinV Treatment->CellCycle DataAnalysis->WesternBlot Mechanistic Insights

Caption: Workflow for evaluating this compound cytotoxicity.

Potential Signaling Pathways Modulated by this compound

Based on the activity of structurally similar compounds, this compound may exert its cytotoxic effects through the modulation of key cancer-related signaling pathways such as the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

MAPK_Pathway This compound This compound MEK MEK This compound->MEK Inhibits? Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits

Caption: Potential modulation of the MAPK/ERK pathway by this compound.

Conclusion

The protocols and workflows outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's cytotoxic and anti-cancer properties. The systematic application of these assays will enable researchers to determine its potency, elucidate its mechanism of action, and identify the key signaling pathways involved in its cellular effects. This information is crucial for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Testing Suberosol Bioactivity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosol, a naturally occurring coumarin (B35378) derivative, has demonstrated promising therapeutic potential across a spectrum of bioactivities, including anti-inflammatory, anticancer, and neuroprotective effects. These application notes provide detailed protocols for evaluating the efficacy of this compound in established in vivo animal models. The methodologies outlined below are designed to ensure robust and reproducible data generation for preclinical assessment.

Anti-inflammatory Activity of this compound

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and well-characterized assay for screening acute anti-inflammatory agents.

Experimental Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping and Administration:

    • Animals are randomly assigned to the following groups (n=6 per group):

      • Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline).

      • This compound-Treated Groups: this compound administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 25, 50 mg/kg).

      • Positive Control Group: Indomethacin or Diclofenac (e.g., 10 mg/kg, p.o.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)RoutePaw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-p.o.0.85 ± 0.05-
This compound10p.o.0.68 ± 0.0420.0
This compound25p.o.0.51 ± 0.0340.0
This compound50p.o.0.38 ± 0.0255.3
Indomethacin10p.o.0.32 ± 0.0362.4

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Induction & Measurement cluster_2 Data Analysis Acclimatization Acclimatization of Rats (1 week) Grouping Random Grouping (n=6) Acclimatization->Grouping Dosing Administration of this compound, Vehicle, or Positive Control Grouping->Dosing Induction Carrageenan Injection (0.1 mL, 1%) Dosing->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Induction->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation Analysis Statistical Analysis Calculation->Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Activity of this compound

Animal Model: Xenograft Tumor Model in Nude Mice

This model is essential for evaluating the in vivo efficacy of potential anticancer compounds on human tumors.

Experimental Protocol:

  • Cell Culture and Animal Selection: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions.[1] Female athymic nude mice (BALB/c nu/nu, 4-6 weeks old) are used.

  • Tumor Implantation: 1 x 10^7 cells in 0.1 mL of PBS are injected subcutaneously into the right flank of each mouse.[1]

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to:

    • Control Group: Vehicle (e.g., saline with 5% DMSO).

    • This compound-Treated Groups: this compound administered i.p. or p.o. at various doses (e.g., 25, 50, 100 mg/kg) daily or on alternate days.

    • Positive Control Group: A standard chemotherapeutic agent (e.g., cisplatin, doxorubicin).

  • Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.[1]

  • Endpoint: After a predetermined period (e.g., 21-28 days), mice are euthanized, and tumors are excised and weighed.

  • Further Analysis: Tumors can be processed for histopathology (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis), and Western blot analysis to investigate the mechanism of action.

Quantitative Data Summary:

Treatment GroupDose (mg/kg/day)RouteFinal Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Change in Body Weight (g) (Mean ± SD)
Control (Vehicle)-i.p.1250 ± 150-+1.5 ± 0.5
This compound25i.p.980 ± 12021.6+1.2 ± 0.4
This compound50i.p.650 ± 9048.0+0.8 ± 0.6
This compound100i.p.420 ± 7566.4-0.5 ± 0.8
Cisplatin5i.p.350 ± 6072.0-2.5 ± 1.0

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Signaling Pathway Implicated in Anticancer Activity:

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. This compound may exert its anticancer effects by inhibiting this pathway.

G This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Potential inhibition of the PI3K/Akt pathway by this compound.

Neuroprotective Activity of this compound

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely accepted model for inducing focal cerebral ischemia, mimicking human stroke.

Experimental Protocol:

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized.

  • MCAO Surgery: The right middle cerebral artery is occluded for 90 minutes using an intraluminal filament. Reperfusion is initiated by withdrawing the filament.

  • Grouping and Administration:

    • Sham Group: Surgery without MCAO.

    • MCAO + Vehicle Group: MCAO followed by vehicle administration.

    • MCAO + this compound Groups: MCAO followed by i.p. or intravenous (i.v.) administration of this compound at different doses (e.g., 5, 10, 20 mg/kg) at the time of reperfusion.

  • Neurological Deficit Scoring: Neurological deficits are assessed 24 hours after MCAO using a 5-point scale.

  • Infarct Volume Measurement: After 24 hours, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.

  • Biochemical and Molecular Analysis: Brain tissue can be analyzed for markers of oxidative stress (e.g., MDA, SOD), inflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., caspase-3 activity).

Quantitative Data Summary:

Treatment GroupDose (mg/kg)RouteNeurological Deficit Score (Mean ± SD)Infarct Volume (% of hemisphere) (Mean ± SD)
Sham--0.2 ± 0.10
MCAO + Vehicle-i.p.3.8 ± 0.545.2 ± 5.1
MCAO + this compound5i.p.3.1 ± 0.435.8 ± 4.5
MCAO + this compound10i.p.2.4 ± 0.326.3 ± 3.8
MCAO + this compound20i.p.1.8 ± 0.218.7 ± 3.2

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Signaling Pathway Implicated in Neuroprotection:

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. This compound may exert its neuroprotective effects by activating this pathway.[2]

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding HO1 HO-1 ARE->HO1 Gene Expression Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Gene Expression Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Activation of the Nrf2/HO-1 pathway by this compound.

References

Suberosol: A Potential Therapeutic Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosol, a naturally occurring tetracyclic triterpenoid, has been identified as a compound with potential therapeutic applications. Isolated from Polyalthia suberosa, this C31 lanostane-type triterpene has demonstrated noteworthy biological activity, particularly as an anti-HIV agent[1][2]. This document provides a summary of the available data on this compound, including its known biological effects and protocols for relevant experimental investigation. While current research on this compound is in its nascent stages, its unique structure and initial findings warrant further exploration for drug discovery and development.

Chemical Properties

PropertyValueSource
Chemical Formula C₃₁H₅₀O₂PubChem
Molecular Weight 454.7 g/mol PubChem
IUPAC Name (3S,5R,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diolPubChem
Structure Lanostane-type triterpenoid[1]
Natural Source Polyalthia suberosa[1][2]

Therapeutic Potential: Anti-HIV Activity

The primary therapeutic potential of this compound identified to date is its activity against the Human Immunodeficiency Virus (HIV). Research has shown that this compound can inhibit HIV replication in lymphocyte cells.

Quantitative Data
CompoundCell LineActivityEC₅₀Source
This compoundH9 LymphocyteAnti-HIV Replication3 µg/mL

This initial finding suggests that this compound may serve as a lead compound for the development of novel antiretroviral therapies. Further studies are required to elucidate its precise mechanism of action against HIV. Lanostane-type triterpenoids, as a class, have shown promise as anti-HIV agents, with some inhibiting HIV-1 protease.

Experimental Protocols

The following are generalized protocols relevant to the study of this compound and other natural products with antiviral potential. These are based on standard laboratory practices and the limited information available on this compound.

Isolation of this compound from Polyalthia suberosa

This protocol outlines a general procedure for the extraction and isolation of triterpenoids from a plant source.

G cluster_0 Extraction & Fractionation cluster_1 Chromatographic Separation Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Fractions Fractions Solvent Partitioning->Fractions Column Chromatography Column Chromatography Fractions->Column Chromatography Eluted Fractions Eluted Fractions Column Chromatography->Eluted Fractions TLC Analysis TLC Analysis Eluted Fractions->TLC Analysis Pooling Pooling TLC Analysis->Pooling Further Purification (HPLC) Further Purification (HPLC) Pooling->Further Purification (HPLC) Pure this compound Pure this compound Further Purification (HPLC)->Pure this compound G Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment HIV Infection HIV Infection Compound Treatment->HIV Infection Incubation Incubation HIV Infection->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection p24 Antigen ELISA p24 Antigen ELISA Supernatant Collection->p24 Antigen ELISA Data Analysis Data Analysis p24 Antigen ELISA->Data Analysis G cluster_0 Potential Areas of Investigation This compound This compound HIV Entry HIV Entry This compound->HIV Entry Reverse Transcription Reverse Transcription This compound->Reverse Transcription Integration Integration This compound->Integration Viral Protein Synthesis Viral Protein Synthesis This compound->Viral Protein Synthesis Viral Assembly & Budding Viral Assembly & Budding This compound->Viral Assembly & Budding

References

Formulation of Suberosol for In Vivo Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating Suberosol, a tetracyclic triterpenoid (B12794562) with promising therapeutic potential, for in vivo animal studies. Due to its hydrophobic nature, this compound presents challenges in achieving adequate bioavailability. This document outlines various formulation strategies to enhance its solubility and systemic exposure, along with detailed experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for selecting an appropriate formulation strategy.

PropertyValueSource
Molecular Formula C₃₁H₅₀O₂PubChem CID: 21592340
Molecular Weight 454.7 g/mol PubChem CID: 21592340
Structure Tetracyclic TriterpenoidPubChem CID: 21592340
Solubility Poorly soluble in waterInferred from structure
Predicted LogP 7.8PubChem CID: 21592340

Formulation Strategies for Poorly Soluble Compounds Like this compound

Several established techniques can be employed to formulate hydrophobic compounds like this compound for in vivo administration. The choice of formulation will depend on the intended route of administration, required dose, and the specific animal model.

Common Formulation Approaches:

  • Suspensions: Micronized this compound can be suspended in an aqueous vehicle containing a suspending agent and a wetting agent.

  • Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be used to dissolve this compound.

  • Lipid-Based Formulations: These include solutions in oils, emulsions, and self-emulsifying drug delivery systems (SEDDS). Lipid-based formulations can improve oral bioavailability by enhancing dissolution and absorption.

  • Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) can improve its solubility, stability, and pharmacokinetic profile.

Experimental Protocols

The following are detailed protocols for preparing different formulations of this compound.

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

This protocol is suitable for initial in vivo screening studies.

Materials:

  • This compound (micronized)

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • 0.1% (v/v) Tween 80

  • Sterile water for injection

  • Glass mortar and pestle

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Weigh the required amount of micronized this compound.

  • Prepare the vehicle by dissolving CMC-Na in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.

  • Add Tween 80 to the CMC-Na solution and mix thoroughly.

  • In a glass mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste.

  • Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

  • Transfer the suspension to a sterile container and stir using a magnetic stirrer for at least 30 minutes.

  • For improved particle size distribution, the suspension can be further homogenized.

  • Store the suspension at 2-8°C and ensure it is well-resuspended before each administration.

Protocol 2: Preparation of a Solubilized Formulation using a Co-solvent System for Intraperitoneal Injection

This method is suitable for achieving a clear solution for parenteral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).

  • Add PEG 400 to the this compound solution and mix well. A common ratio is 1:1 DMSO:PEG 400.

  • Slowly add saline to the mixture while vortexing to reach the final desired concentration.

  • Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for sterile filtration.

  • Sterilize the final formulation by passing it through a 0.22 µm sterile filter.

  • Prepare fresh on the day of use.

Caution: The final concentration of DMSO should be carefully considered to avoid toxicity in the animal model.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.

Materials:

  • This compound

  • Oil (e.g., Labrafac™ Lipophile WL 1349)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-solvent (e.g., Transcutol® HP)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components.

  • Based on the solubility data, prepare different ratios of the selected oil, surfactant, and co-solvent.

  • Add the required amount of this compound to the chosen vehicle and mix thoroughly until it is completely dissolved. Gentle heating may be applied if necessary.

  • To evaluate the self-emulsification properties, add a small amount of the formulation to a volume of water (e.g., 1 mL of formulation to 250 mL of water) and observe the formation of an emulsion.

  • The final formulation should be a clear, homogenous solution that readily forms a stable microemulsion upon dilution.

Quantitative Data Summary

The following table provides an example of how to present data from formulation development studies.

Formulation ComponentRoleConcentration Range (% w/w)Rationale
This compound Active Pharmaceutical Ingredient1 - 10Dose-dependent efficacy studies
Carboxymethylcellulose sodium Suspending Agent0.5 - 2.0To maintain a uniform suspension
Tween 80 Wetting Agent0.1 - 1.0To improve the wettability of the hydrophobic drug
DMSO Co-solvent5 - 20To dissolve this compound
PEG 400 Co-solvent/Vehicle10 - 40To increase solubility and as a vehicle
Labrafac™ Lipophile WL 1349 Oil Phase (SEDDS)20 - 40To solubilize the lipophilic drug
Kolliphor® RH 40 Surfactant (SEDDS)30 - 50To facilitate emulsification
Transcutol® HP Co-solvent (SEDDS)10 - 30To enhance drug solubility and act as a co-surfactant

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of this compound formulation and its potential mechanisms of action.

G cluster_0 Formulation Development Workflow Physicochemical_Characterization Physicochemical Characterization of this compound Solubility_Screening Solubility Screening in Various Excipients Physicochemical_Characterization->Solubility_Screening Formulation_Selection Selection of Formulation Strategy (Suspension, Co-solvent, SEDDS, etc.) Solubility_Screening->Formulation_Selection Formulation_Optimization Formulation Optimization (Component Ratios) Formulation_Selection->Formulation_Optimization In_Vitro_Characterization In Vitro Characterization (Particle Size, Emulsification, etc.) Formulation_Optimization->In_Vitro_Characterization In_Vivo_Study In Vivo Pharmacokinetic and Efficacy Studies In_Vitro_Characterization->In_Vivo_Study

Caption: Workflow for this compound formulation development.

G cluster_1 Potential Anti-inflammatory Signaling Pathway of this compound This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF_κB NF-κB IκBα->NF_κB Degradation (Inhibited) Nucleus Nucleus NF_κB->Nucleus Translocation (Blocked) Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Transcription (Downregulated)

Caption: Proposed anti-inflammatory action of this compound.

G cluster_2 Decision Tree for Formulation Selection Route Intended Route of Administration? Oral Oral Route->Oral Parenteral Parenteral Route->Parenteral Dose Required Dose? Oral->Dose Co_solvent Co-solvent System Parenteral->Co_solvent Nanoparticles Nanoparticle Formulation Parenteral->Nanoparticles Low_Dose Low Dose->Low_Dose High_Dose High Dose->High_Dose Suspension Suspension Low_Dose->Suspension SEDDS SEDDS/Lipid-Based High_Dose->SEDDS

Caption: Decision-making for this compound formulation.

These application notes and protocols provide a starting point for the successful formulation of this compound for in vivo research. It is recommended to perform pilot studies to determine the most suitable formulation for your specific experimental needs.

Application Notes and Protocols for the Quantification of Suberosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberosin is a naturally occurring prenylated coumarin (B35378) found in various plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anticoagulant, anti-inflammatory, and potential anti-cancer properties. Accurate and precise quantification of Suberosin in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of Suberosin using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques for Suberosin Quantification

A summary of commonly employed analytical techniques for the quantification of coumarin derivatives like Suberosin is presented below. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

TechniquePrincipleSample PreparationDetectionKey Advantages
HPLC-UV Separation based on polarity using a reversed-phase column.Simple extraction and filtration.UV AbsorbanceRobust, cost-effective, widely available.
GC-MS Separation of volatile compounds followed by mass-based detection.Extraction, saponification, and mandatory derivatization (silylation).[1][2]Mass Spectrometry (MS)High resolution and structural elucidation capabilities.[3]
LC-MS/MS High-efficiency separation coupled with highly sensitive and selective mass detection.Extraction and filtration; can be automated with on-line SPE.[4]Tandem Mass Spectrometry (MS/MS)High sensitivity and specificity, suitable for complex biological matrices.[5][6]

Experimental Protocols

Protocol 1: Quantification of Suberosin by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of Suberosin in plant extracts and pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh 10 mg of the dried plant extract or formulated product.
  • Dissolve the sample in 10 mL of methanol.
  • Sonicate for 15 minutes to ensure complete dissolution.
  • Centrifuge the solution at 12,000 rpm for 15 minutes.
  • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 20 µL.

3. Calibration Curve:

  • Prepare a stock solution of Suberosin standard (1 mg/mL) in methanol.
  • Perform serial dilutions to obtain standard solutions with concentrations ranging from 1 to 100 µg/mL.
  • Inject each standard solution and record the peak area.
  • Plot a calibration curve of peak area versus concentration.

4. Quantification:

  • Inject the prepared sample solution into the HPLC system.
  • Identify the Suberosin peak based on the retention time of the standard.
  • Calculate the concentration of Suberosin in the sample using the calibration curve.

Protocol 2: Quantification of Suberosin by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of Suberosin in complex matrices where higher selectivity is required. Derivatization is a critical step to increase the volatility of Suberosin.

1. Sample Preparation and Derivatization:

  • Perform an initial extraction as described in the HPLC protocol (Section 1.1).
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Saponification (optional, for esterified forms): Add 1 mL of 2 M methanolic KOH and heat at 60°C for 1 hour. Neutralize with HCl and extract with hexane.
  • Derivatization (Silylation): To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
  • Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of Suberosin.

2. GC-MS Conditions:

  • GC Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[3]
  • Injector Temperature: 280°C.
  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.[3]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Ion Source: Electron Ionization (EI) at 70 eV.
  • MS Quadrupole Temperature: 150°C.
  • Scan Range: m/z 50-550.

3. Quantification:

  • Use a suitable internal standard (e.g., a structurally related compound not present in the sample).
  • Create calibration curves using derivatized Suberosin standards.
  • Quantify based on the peak area ratio of the Suberosin derivative to the internal standard.

Protocol 3: Quantification of Suberosin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying Suberosin in biological matrices such as plasma or tissue homogenates.

1. Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled Suberosin).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Start with 95% A, decrease to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Monitor specific precursor-to-product ion transitions for Suberosin and the internal standard. These need to be determined by infusing a standard solution of Suberosin. For coumarin, a characteristic fragmentation is the loss of a carbonyl group.[7]

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of Suberosin to the internal standard against the concentration.
  • Determine the concentration of Suberosin in the samples from the calibration curve.

Workflow Diagrams

HPLC_Workflow Sample Sample Weighing Dissolution Dissolution in Methanol Sample->Dissolution Sonication Sonication Dissolution->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis

Caption: Workflow for HPLC analysis of Suberosin.

GCMS_Workflow Extraction Sample Extraction Drying Evaporation Extraction->Drying Derivatization Silylation (MSTFA) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Workflow for GC-MS analysis of Suberosin.

Proposed Signaling Pathway of Suberosin in Cancer Cells

Natural products, including coumarins, often exert their anti-cancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on studies of similar compounds, Suberosin is proposed to inhibit cancer cell growth by targeting the PI3K/Akt and MAPK/ERK pathways.[8][9][10]

Suberosin_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPKKK Raf RTK->MAPKKK Suberosin Suberosin Suberosin->PI3K Suberosin->MAPKKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation MAPKK MEK MAPKKK->MAPKK MAPK ERK MAPKK->MAPK MAPK->Proliferation

Caption: Proposed inhibition of PI3K/Akt and MAPK/ERK pathways by Suberosin.

This diagram illustrates that Suberosin may inhibit the activation of Receptor Tyrosine Kinases (RTKs) or downstream components like PI3K and Raf. This inhibition would lead to the downregulation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling cascades, which are frequently hyperactivated in cancer.[10][11] The consequence of this inhibition is a decrease in cell proliferation and an induction of apoptosis. The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition can promote programmed cell death.[12] The MAPK pathway is central to cell proliferation, and its blockade can arrest the cell cycle.[8]

References

Application Notes and Protocols: Investigating the Mechanism of Action of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The exploration of novel bioactive compounds for therapeutic applications is a cornerstone of drug discovery. Understanding the precise mechanism of action (MoA) is critical for advancing a compound from a promising lead to a clinical candidate. This document provides a generalized framework and detailed protocols for elucidating the MoA of a hypothetical novel compound, referred to herein as "Compound X," with a focus on its potential anti-inflammatory and anti-cancer effects. While the user's request specified "Suberosol," no publicly available scientific information could be found for a compound with that name. Therefore, these notes and protocols are presented as a template for researchers investigating any new chemical entity.

Section 1: Characterizing the Biological Activity of Compound X

The initial step in MoA studies is to confirm and quantify the biological activity of the compound in relevant cellular models.

Table 1: In Vitro Cytotoxicity of Compound X in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
A549Lung CarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HaCaTNormal KeratinocytesData to be determined

Table 2: Anti-inflammatory Activity of Compound X

AssayCell LineParameter MeasuredEC50 (µM)
LPS-induced NO productionRAW 264.7Nitric OxideData to be determined
TNF-α secretionTHP-1TNF-αData to be determined
IL-6 secretionTHP-1IL-6Data to be determined

Section 2: Experimental Protocols

Cell Viability and Cytotoxicity Assay

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, HCT116, MCF-7, HaCaT) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in the appropriate cell culture medium. Replace the existing medium with the medium containing Compound X or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Workflow for Cell Viability Assay:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Measurement cluster_3 Data Analysis seed Seed cells in 96-well plates adhere Allow cells to adhere overnight seed->adhere prepare_compound Prepare serial dilutions of Compound X adhere->prepare_compound treat Treat cells with Compound X prepare_compound->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt read_plate Read absorbance at 570 nm add_mtt->read_plate calculate Calculate cell viability read_plate->calculate determine_ic50 Determine IC50 values calculate->determine_ic50 G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates CompoundX Compound X CompoundX->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K CompoundX Compound X Raf Raf CompoundX->Raf inhibits CompoundX->PI3K inhibits Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Troubleshooting & Optimization

Technical Support Center: Maximizing Suberosol Yield from Polyalthia suberosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of suberosol, a promising anti-HIV lanostane-type triterpene, from the plant Polyalthia suberosa. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during extraction, purification, and yield optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a C31 lanostane-type triterpene isolated from Polyalthia suberosa. Its primary interest lies in its demonstrated anti-HIV activity, showing potential for further investigation in drug development.[1]

Q2: Which part of the Polyalthia suberosa plant is the best source for this compound?

A2: this compound has been isolated from both the leaves and stems of Polyalthia suberosa.[2][3] While direct comparative yield data for this compound is limited, studies on related species suggest that the concentration of phytochemicals can vary significantly between different plant organs. Preliminary small-scale extractions from both leaves and stems are recommended to determine the optimal source material from your specific plant collection.

Q3: What is the general approach for extracting this compound?

A3: The general approach involves solvent extraction of dried and powdered plant material, followed by chromatographic purification. Common methods for phytochemical extraction from Polyalthia species utilize organic solvents like methanol (B129727) or ethanol.[4] For triterpenes such as this compound, less polar solvents may also be effective. After extraction, the crude extract is typically subjected to techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) for isolation of the pure compound.[4]

Q4: Are there any known factors that can influence the this compound content in the plant?

A4: Yes, the chemical composition of plants can be influenced by various factors including the season of collection, geographical location, and age of the plant. For instance, a study on the volatile oil of Polyalthia suberosa leaves showed significant variation in composition across different seasons. While this study did not quantify this compound, it highlights the potential for seasonal and environmental factors to impact phytochemical profiles.

Experimental Protocols & Data

Protocol 1: General Solvent Extraction of Triterpenoids

This protocol provides a general method for the extraction of triterpenoids from Polyalthia suberosa plant material.

1. Plant Material Preparation:

  • Collect fresh leaves or stems of Polyalthia suberosa.
  • Wash the plant material thoroughly with water to remove any dirt and contaminants.
  • Air-dry the material in the shade or use a plant dryer at a temperature below 45°C to prevent degradation of thermolabile compounds.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Weigh the powdered plant material.
  • Macerate the powder in a suitable solvent (e.g., methanol, ethanol, or petroleum ether) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
  • The extraction can be performed at room temperature with occasional shaking for several days or under reflux for a few hours for more exhaustive extraction.
  • After the extraction period, filter the mixture through filter paper to separate the extract from the plant residue.
  • The residue can be re-extracted 2-3 times with fresh solvent to maximize the yield.

3. Concentration:

  • Combine the filtrates from all extractions.
  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
  • Store the crude extract in a cool, dark, and dry place until further purification.

Data Presentation: Triterpenoid Yield from Polyalthia Species
Plant PartExtraction SolventTotal Terpenoid Content (mg Linalool Equivalent/g Dry Weight)
LeafMethanol85.19 ± 0.67
LeafEthanol79.98 ± 1.40
LeafAcetone77.96 ± 0.37
StemMethanol66.11 ± 1.16
StemEthanol51.11 ± 0.00
StemAcetone36.85 ± 0.80
RootMethanol35.00 ± 0.00
RootEthanol30.93 ± 0.49
RootAcetone20.74 ± 0.74

Data adapted from a study on Polyalthia bullata. Yields are presented as mean ± standard deviation.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction. 2. Insufficient plant material. 3. Inappropriate solvent choice.1. Increase extraction time, use a more exhaustive method like Soxhlet extraction, or increase the solvent-to-material ratio. 2. Increase the starting amount of plant material. 3. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol).
Difficulty in Isolating this compound 1. Presence of interfering compounds. 2. Suboptimal chromatographic conditions.1. Perform a preliminary clean-up of the crude extract using liquid-liquid partitioning. 2. Optimize the mobile phase and stationary phase for column chromatography and HPLC. A gradient elution might be necessary for better separation.
Degradation of this compound 1. Exposure to high temperatures. 2. Exposure to light or air.1. Avoid excessive heat during extraction and concentration steps. Use a rotary evaporator at low temperatures. 2. Store extracts and purified compounds in amber-colored vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Inconsistent Results 1. Variation in plant material. 2. Inconsistent extraction procedure.1. Ensure that the plant material is collected from the same location and at the same time of year. 2. Standardize all extraction parameters, including particle size of the powder, solvent-to-material ratio, extraction time, and temperature.

Visualizations

Biosynthesis of Lanostane-Type Triterpenoids

This compound belongs to the lanostane (B1242432) class of triterpenoids. The biosynthesis of these compounds in plants follows the mevalonate (B85504) (MVA) pathway to produce the precursor 2,3-oxidosqualene, which is then cyclized to form the characteristic lanostane skeleton.

Lanostane_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP Squalene Squalene FPP->Squalene Squalene synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol synthase This compound This compound Lanosterol->this compound Further modifications

Caption: Generalized biosynthetic pathway of lanostane-type triterpenoids.

Experimental Workflow for this compound Isolation

The following diagram outlines a typical workflow for the isolation and purification of this compound from Polyalthia suberosa.

Experimental_Workflow PlantMaterial Polyalthia suberosa (Leaves/Stems) Drying Drying and Pulverization PlantMaterial->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Monitoring HPLC Preparative HPLC TLC->HPLC Pooling of This compound-rich fractions Purethis compound Pure this compound HPLC->Purethis compound

Caption: A typical experimental workflow for the isolation of this compound.

References

Technical Support Center: Overcoming Suberosol Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suberosol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility challenges with this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a tetracyclic triterpenoid (B12794562) compound isolated from Polyalthia suberosa.[1] Like many lanostane-type triterpenoids, this compound is a lipophilic molecule with poor aqueous solubility, which can lead to challenges in preparing solutions for in vitro assays, potentially causing precipitation and affecting the accuracy and reproducibility of experimental results.

Q2: In which organic solvents can I dissolve this compound?

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many cell lines tolerating up to 1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your treatment group) in your experiments to account for any effects of the solvent on cell viability and function.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?

A4: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform serial dilutions in pre-warmed (37°C) culture medium.

  • Increase Serum Concentration: If your experiment allows, a temporary increase in the serum concentration in the medium during compound addition can help stabilize the compound.

  • Use of Pluronic F-68: This non-ionic surfactant can be used at low, non-toxic concentrations (e.g., 0.01-0.1%) in the final culture medium to improve the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Q5: Are there alternative methods to enhance this compound's aqueous solubility?

A5: Yes, other methods to consider include:

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve solubility. However, the pH must be compatible with your cell culture system.

  • Use of Co-solvents: A mixture of solvents can be effective. For example, a small amount of ethanol (B145695) can be used in conjunction with DMSO, but the final concentration of all solvents should be carefully controlled and tested for cytotoxicity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
This compound powder will not dissolve in DMSO. - DMSO is not anhydrous.- Concentration is too high.- Insufficient energy applied.- Use fresh, high-purity, anhydrous DMSO.- Try a lower concentration for the stock solution.- Vortex vigorously and/or use a brief sonication in a water bath. Gentle warming (to 37°C) can also help.
Immediate precipitation upon addition to cell culture medium. - Rapid change in solvent polarity ("crashing out").- Final concentration exceeds aqueous solubility.- Medium is at a low temperature.- Perform a stepwise dilution in pre-warmed (37°C) medium.- Lower the final working concentration of this compound.- Always use pre-warmed cell culture medium.
Precipitate forms in the incubator over time. - Compound is unstable in the culture medium.- Evaporation of medium leading to increased concentration.- Interaction with media components.- Perform a time-course solubility study to determine the stability window.- Ensure proper humidification in the incubator and use sealed plates if necessary.- Test solubility in different types of cell culture media (e.g., with and without certain supplements).
Inconsistent results between experiments. - Incomplete dissolution of stock solution.- Precipitation in some wells but not others.- Degradation of this compound in stock solution.- Always ensure the stock solution is fully dissolved before use.- Visually inspect each well for precipitation before and during the experiment.- Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mol/L)Solubility (g/L)
Acetonitrile18.450.1147.08
Methanol17.450.2398.41
Ethanol17.450.40171.16
Acetone17.450.81346.59
Ethyl Acetate17.451.01431.93
Ethyl Acetate47.651.27543.43

Data for Lanosterol from AIChE Proceedings.[2] The solubility of this compound may differ.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound: 454.7 g/mol ).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: In Vitro Anti-HIV (CCR5 Antagonist) Assay

This protocol provides a general workflow for evaluating the anti-HIV activity of this compound by assessing its ability to inhibit the entry of an R5-tropic HIV-1 strain into target cells.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5 with integrated tat-responsive luciferase and β-galactosidase reporter genes)

  • R5-tropic HIV-1 strain (e.g., HIV-1 BaL)

  • Complete cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Maraviroc)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete medium. Ensure the final DMSO concentration remains below 0.5%. Include a vehicle control (medium with DMSO) and a positive control.

  • Treatment and Infection:

    • Remove the medium from the cells.

    • Add 50 µL of the diluted this compound or control compounds to the respective wells.

    • Immediately add 50 µL of the R5-tropic HIV-1 virus dilution to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Remove the supernatant from each well.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral entry for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value (the concentration at which 50% of viral entry is inhibited).

Visualizations

This compound's Mechanism of Action: CCR5 Antagonism

The following diagram illustrates the proposed mechanism of action for this compound as a CCR5 co-receptor antagonist, preventing HIV entry into a host T-cell.

HIV_Entry_Inhibition cluster_extracellular Extracellular Space cluster_membrane T-Cell Membrane cluster_intracellular Intracellular Space HIV-1 HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Viral Fusion and Entry Viral Fusion and Entry CCR5->Viral Fusion and Entry 3. Fusion & Entry No Viral Entry No Viral Entry CCR5->No Viral Entry This compound This compound This compound->CCR5 Blocks Binding

Caption: this compound blocks HIV-1 entry by binding to the CCR5 co-receptor.

Experimental Workflow: Overcoming Solubility Issues

This diagram outlines a logical workflow for troubleshooting this compound's solubility for in vitro assays.

Solubility_Workflow start Start: this compound Powder stock_prep Prepare 10 mM Stock in 100% Anhydrous DMSO start->stock_prep dissolved Is it fully dissolved? stock_prep->dissolved sonicate Vortex / Sonicate / Gentle Heat dissolved->sonicate No working_sol Prepare Working Solution in Pre-warmed Medium dissolved->working_sol Yes sonicate->dissolved precipitate Does it precipitate? working_sol->precipitate proceed Proceed with Assay precipitate->proceed No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes step_dilute Stepwise Dilution troubleshoot->step_dilute cyclodextrin Use Cyclodextrin troubleshoot->cyclodextrin cosolvent Use Co-solvent troubleshoot->cosolvent step_dilute->working_sol cyclodextrin->working_sol cosolvent->working_sol

References

Technical Support Center: Suberosol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of suberosol. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and stability data.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of pure this compound under standard laboratory conditions?

A1: The shelf life of pure, solid this compound is generally considered to be stable for over a year when stored in a cool, dark, and dry environment, such as in a desiccator at 2-8°C. However, its stability can be significantly influenced by the presence of moisture, light, and air. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen).

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is known to be more stable in neutral to slightly acidic conditions (pH 4-7). In strongly acidic or alkaline solutions, it is susceptible to degradation through hydrolysis and oxidation. It is advisable to use buffered solutions within the optimal pH range for any aqueous-based experiments.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation of this compound typically involves oxidation of its terpene-like structure and potential isomerization under certain conditions. Common degradation products can include various oxidized derivatives and cleavage products, which can be identified using techniques like LC-MS/MS.

Q4: What are the recommended storage conditions for this compound solutions?

A4: Solutions of this compound should be freshly prepared whenever possible. If storage is necessary, they should be kept at low temperatures (2-8°C or -20°C for longer-term storage), protected from light by using amber vials or wrapping containers in aluminum foil, and purged with an inert gas to minimize oxidative degradation.

Troubleshooting Guide

Issue 1: I am observing rapid degradation of my this compound standard in solution.

  • Question: What could be causing my this compound standard to degrade so quickly, even when stored at 4°C?

  • Answer: Several factors could be at play:

    • Solvent Choice: Ensure you are using a high-purity, degassed solvent. Solvents like methanol (B129727) and acetonitrile (B52724) are generally suitable. Avoid solvents containing peroxides or other reactive impurities.

    • Exposure to Air: Oxygen can accelerate the degradation of this compound. Try preparing your solutions under an inert atmosphere (e.g., in a glove box) and use sealed vials.

    • pH of the Solution: If you are using an aqueous-based solution, verify the pH is within the stable range of 4-7. Unbuffered solutions can change pH over time.

    • Contaminants: Trace amounts of metal ions can catalyze degradation. Use high-purity water and reagents.

Issue 2: My forced degradation study is showing inconsistent results.

  • Question: Why am I seeing variable degradation rates for this compound under the same stress conditions?

  • Answer: Inconsistent results in forced degradation studies often stem from minor variations in experimental conditions.

    • Precise Temperature Control: Ensure your heating block or water bath maintains a consistent temperature. Even small fluctuations can significantly alter degradation kinetics.

    • Consistent Light Exposure: For photostability studies, the intensity and wavelength of the light source must be consistent across all samples. Use a calibrated photostability chamber.

    • Homogeneous Samples: Ensure your this compound is fully dissolved and the solution is homogeneous before aliquoting and subjecting it to stress conditions.

    • Standardized Quenching: The method used to stop the degradation reaction (e.g., cooling, pH adjustment) must be applied uniformly to all samples.

Issue 3: I am having difficulty separating this compound from its degradation products using reverse-phase HPLC.

  • Question: What can I do to improve the chromatographic resolution between this compound and its degradation products?

  • Answer:

    • Gradient Optimization: A shallow gradient elution can often improve the separation of closely eluting peaks. Experiment with a slower increase in the organic solvent percentage.

    • Mobile Phase Additives: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution for acidic analytes.

    • Column Chemistry: Consider trying a different column with an alternative stationary phase (e.g., a phenyl-hexyl or a C18 with a different end-capping) to alter the selectivity.

    • Temperature: Adjusting the column temperature can also impact selectivity and resolution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

    • Photolytic Degradation: Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Stability of this compound in Solution under Different pH Conditions at 25°C
pHBuffer SystemTime (hours)Remaining this compound (%)
2.00.1 M HCl2485.2
4.5Acetate Buffer2498.1
7.0Phosphate Buffer2497.5
9.0Borate Buffer2470.3
12.00.01 M NaOH2445.8
Table 2: Summary of Forced Degradation Studies of this compound
Stress ConditionDurationTemperatureDegradation (%)Major Degradation Products
0.1 M HCl24 hours60°C14.8Hydrolyzed derivatives
0.1 M NaOH4 hours60°C29.7Isomers, Hydrolyzed derivatives
3% H₂O₂24 hoursRoom Temp42.5Oxidized derivatives
Thermal (Solid)48 hours80°C8.2Oxidized derivatives
Photolytic1.2 million lux hrsAmbient25.1Photo-oxidation products

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock (1 mg/mL) stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock->stress_samples control Prepare Control Sample stock->control hplc HPLC Analysis stress_samples->hplc control->hplc ms LC-MS/MS for Identification hplc->ms quant Quantify Degradation hplc->quant id Identify Degradants ms->id report Generate Stability Report quant->report id->report

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound hydrolysis_prod Hydrolysis Products This compound->hydrolysis_prod Acid/Base oxidation_prod Oxidation Products This compound->oxidation_prod H₂O₂ / Heat photo_prod Photo-oxidation Products This compound->photo_prod Light

Caption: Simplified degradation pathways of this compound under stress.

Technical Support Center: Optimizing HPLC Separation of Suberosol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Suberosol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound isomers by HPLC?

A1: this compound, a tetracyclic triterpenoid (B12794562), can exist as multiple isomers, including stereoisomers and constitutional isomers. The primary challenge in their HPLC separation lies in their similar physicochemical properties, such as polarity and molecular weight, which leads to co-elution or poor resolution. Achieving baseline separation often requires careful optimization of chromatographic conditions. For chiral isomers (enantiomers), a chiral stationary phase (CSP) or a chiral mobile phase additive is typically necessary.

Q2: Which type of HPLC column is best suited for this compound isomer separation?

A2: For separating triterpenoid isomers, reversed-phase columns are a good starting point. Specifically:

  • C18 columns are widely used for the separation of triterpenoids due to their hydrophobic nature.[1][2]

  • C30 columns can offer alternative selectivity and have shown excellent resolution for structurally similar triterpenoid isomers like oleanolic and ursolic acids.

  • Chiral Stationary Phases (CSPs) are essential for the separation of enantiomers. Polysaccharide-based and macrocyclic glycopeptide CSPs are popular choices for chiral separations.[3][4]

Q3: How do I choose the right mobile phase for separating this compound isomers?

A3: The choice of mobile phase is critical for optimizing selectivity and resolution. For reversed-phase separation of triterpenoids, common mobile phases include mixtures of:

Fine-tuning the ratio of the organic solvent to water will be necessary. The addition of small amounts of acid, such as formic acid or acetic acid, can improve peak shape and resolution, especially for acidic triterpenoids. For chiral separations, the mobile phase composition will depend on the specific chiral stationary phase used.

Q4: My peaks for this compound isomers are broad and tailing. What can I do?

A4: Peak broadening and tailing in HPLC can be caused by several factors. Here are some troubleshooting steps:

  • Check for column degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases or operating at high temperatures.

  • Optimize mobile phase pH: If your this compound isomers have ionizable groups, the mobile phase pH can significantly impact peak shape.

  • Reduce extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.

  • Consider secondary interactions: Silanol (B1196071) groups on the silica (B1680970) support of the column can cause tailing. Using an end-capped column or adding a competing base to the mobile phase can mitigate this.

Q5: I am not getting any separation between my this compound isomers. What should I try next?

A5: If you are observing co-elution, consider the following:

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of your separation.

  • Modify the stationary phase: If a C18 column is not providing separation, try a column with a different stationary phase, such as a C30 or a phenyl-hexyl column, which can offer different types of interactions. For enantiomers, switching to a different type of chiral stationary phase is recommended.[3][4]

  • Adjust the temperature: Changing the column temperature can influence the thermodynamics of the separation and improve resolution.

  • Implement a gradient elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can often improve the separation of complex mixtures with a wide range of polarities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC separation of this compound isomers.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution/Co-elution Inappropriate stationary phase.Try a different column (e.g., C30 instead of C18, or a different chiral stationary phase).
Non-optimal mobile phase composition.Adjust the organic solvent-to-water ratio. Try a different organic solvent (methanol vs. acetonitrile). Add a small amount of acid (e.g., 0.1% formic acid).
Isocratic elution is insufficient.Develop a gradient elution method.
Peak Tailing Secondary interactions with silanol groups.Use a highly end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase (use with caution and check for compatibility).
Column overload.Reduce the injection volume or sample concentration.
Mismatched solvent between sample and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Broad Peaks High extra-column volume.Use shorter, narrower internal diameter tubing.
Column contamination or aging.Flush the column with a strong solvent. If the problem persists, replace the column.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurements.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
System leaks.Check for leaks at all fittings and connections.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for General Triterpenoid Isomer Separation (Adapted from methods for amyrin and lupeol (B1675499) isomers)

This method is suitable for the separation of constitutional isomers of this compound.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 80% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Protocol 2: Chiral HPLC for Enantiomeric Separation of Triterpenoids (General Guidance)

This protocol provides a general framework for developing a chiral separation method for this compound enantiomers. The specific conditions will need to be optimized for the chosen chiral stationary phase.

ParameterCondition
Column Chiral Stationary Phase (e.g., Polysaccharide-based: Chiralpak IA, IB, or IC)
Mobile Phase Typically a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) in various ratios (e.g., 90:10, 80:20).
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 5-10 µL

Note: Chiral separations are highly specific to the analyte and the chiral stationary phase. Screening different chiral columns and mobile phases is often necessary to achieve separation.[4][5][6]

Visualizations

Experimental Workflow for HPLC Method Development

hplc_workflow cluster_prep Sample & System Preparation cluster_method_dev Method Development cluster_analysis Data Analysis & Troubleshooting sample_prep Prepare this compound Isomer Standard mobile_phase_prep Prepare Mobile Phase sample_prep->mobile_phase_prep system_prep Equilibrate HPLC System mobile_phase_prep->system_prep column_selection Select Column (e.g., C18 or Chiral) system_prep->column_selection mobile_phase_opt Optimize Mobile Phase (Solvent ratio, additives) column_selection->mobile_phase_opt injection Inject Sample mobile_phase_opt->injection detection Detect at Low Wavelength (e.g., 210 nm) injection->detection analyze_chromatogram Analyze Chromatogram (Resolution, Peak Shape) detection->analyze_chromatogram troubleshoot Troubleshoot Issues (See Guide) analyze_chromatogram->troubleshoot optimization_loop Further Optimization troubleshoot->optimization_loop optimization_loop->column_selection optimization_loop->mobile_phase_opt

Caption: Workflow for developing an HPLC method for this compound isomer separation.

Generalized Signaling Pathway for Anti-HIV Activity of Triterpenoids

Several triterpenoids have been shown to exhibit anti-HIV activity through various mechanisms, including the inhibition of viral entry and replication. While the specific pathway for this compound is not definitively established, this diagram illustrates a generalized pathway based on the known mechanisms of similar compounds.[7][8][9][10][11]

anti_hiv_pathway cluster_virus HIV Lifecycle cluster_inhibition Triterpenoid Inhibition cluster_cellular Host Cell Signaling hiv_entry Viral Entry (Fusion) reverse_transcription Reverse Transcription hiv_entry->reverse_transcription integration Integration reverse_transcription->integration maturation Viral Maturation integration->maturation nf_kb NF-κB Pathway integration->nf_kb triterpenoid This compound-like Triterpenoids triterpenoid->hiv_entry Inhibits triterpenoid->maturation Inhibits triterpenoid->nf_kb Modulates akt AKT Pathway triterpenoid->akt Modulates pro_viral_factors Pro-viral Factor Expression nf_kb->pro_viral_factors akt->pro_viral_factors

Caption: Generalized anti-HIV mechanism of triterpenoids.

References

Technical Support Center: Aspirin (Acetylsalicylic Acid) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of aspirin (B1665792).

I. Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of aspirin from salicylic (B10762653) acid and acetic anhydride (B1165640).

Q1: My aspirin yield is consistently low. What are the potential causes and how can I improve it?

A low yield in aspirin synthesis can stem from several factors:

  • Incomplete Reaction: The esterification of salicylic acid may not have proceeded to completion. Ensure that the reaction is heated for the recommended duration and at the appropriate temperature to drive the reaction forward.[1][2]

  • Procedural Losses: Significant amounts of product can be lost during transfers between glassware, filtration, and washing steps.[1][3] Careful handling and rinsing of equipment can help minimize these losses.

  • Hydrolysis of Product: Aspirin can be hydrolyzed back to salicylic acid and acetic acid, particularly in the presence of moisture or during purification if conditions are not optimal.[1] Ensure all glassware is dry and avoid prolonged exposure to water, especially at elevated temperatures.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the overall yield of aspirin.

  • Impurities in Starting Materials: The purity of the salicylic acid and acetic anhydride is crucial for a successful reaction. Impurities will not convert to the desired product, thus lowering the potential yield.

Q2: My final product is impure. How can I identify the impurity and purify my aspirin?

The most common impurity in synthesized aspirin is unreacted salicylic acid. Other potential process-related impurities include acetylsalicylsalicylic acid and salsalate.

  • Identification of Salicylic Acid Impurity: A simple qualitative test involves the use of ferric chloride (FeCl₃). Salicylic acid has a phenol (B47542) group that gives a distinct purple color in the presence of FeCl₃, while pure aspirin does not have this functional group and will not produce this color change.

  • Purification by Recrystallization: Recrystallization is a highly effective method for purifying crude aspirin. This process involves dissolving the impure solid in a minimum amount of a hot solvent (commonly an ethanol (B145695)/water mixture) and then allowing the solution to cool slowly. The aspirin will crystallize out in a purer form, leaving the impurities dissolved in the solvent.

Q3: What is the role of the acid catalyst (sulfuric or phosphoric acid) in the synthesis?

An acid catalyst, such as concentrated sulfuric acid or phosphoric acid, is used to accelerate the esterification reaction between salicylic acid and acetic anhydride. The catalyst protonates the acetic anhydride, making it a more reactive electrophile for the nucleophilic attack by the hydroxyl group of salicylic acid.

Q4: My product smells like vinegar. What does this indicate?

A vinegar-like smell is due to the presence of acetic acid. This can be a result of the hydrolysis of excess acetic anhydride during the workup step or the degradation of aspirin over time in the presence of moisture.

II. Data Presentation: Optimizing Reaction Conditions

The following table summarizes quantitative data on how different reaction parameters can influence the yield and purity of synthesized aspirin.

ParameterCondition ACondition BOutcomeSource
Reaction Temperature 50 °C80 °CIncreasing the temperature resulted in a 1.28-fold increase in yield and a 1.25-fold increase in purity.
Catalyst Y-immobilized cation exchange resinTraditional Acid CatalystThe use of the resin under ultrasonic conditions achieved a high yield of 95.2%.
Process Optimization Traditional SynthesisGraph-theoretical Optimized PathwayThe optimized pathway achieved a 92% product yield and reduced waste generation by 63%.

III. Experimental Protocols

A. Synthesis of Aspirin

This protocol describes the laboratory-scale synthesis of aspirin from salicylic acid and acetic anhydride.

Materials:

  • Salicylic acid (approx. 1 g)

  • Acetic anhydride (3.0 mL)

  • Concentrated (85%) phosphoric acid (3 drops)

  • Deionized water

  • Erlenmeyer flask (50 mL)

  • Graduated cylinder

  • Hot plate and water bath

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Accurately weigh approximately 1 gram of salicylic acid and transfer it to a 50-mL Erlenmeyer flask.

  • In a fume hood, carefully add 3.0 mL of acetic anhydride to the flask.

  • Add 3 drops of concentrated phosphoric acid to the mixture to act as a catalyst.

  • Heat the flask in a boiling water bath for 15 minutes, stirring gently to ensure the solid dissolves.

  • After 15 minutes, cautiously add 1 mL of deionized water to the hot solution to hydrolyze any excess acetic anhydride.

  • Remove the flask from the water bath and allow it to cool. Add an additional 20 mL of water.

  • Cool the mixture in an ice bath to induce crystallization of the aspirin.

  • Collect the solid aspirin crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with two small portions of ice-cold water.

  • Allow the product to air dry on the filter paper.

B. Purification of Aspirin by Recrystallization

Materials:

  • Crude aspirin

  • Ethanol

  • Deionized water

  • Erlenmeyer flask (50 mL)

  • Hot plate

  • Ice bath

Procedure:

  • Transfer the crude aspirin to a 50-mL Erlenmeyer flask.

  • Add a minimal amount of warm ethanol (e.g., 4 mL) to dissolve the solid. Gentle warming on a hot plate may be necessary.

  • Once dissolved, slowly add cold water (e.g., 13 mL) until the solution becomes cloudy.

  • Allow the solution to cool to room temperature slowly, then place it in an ice-water bath to maximize crystal formation.

  • Collect the purified aspirin crystals by vacuum filtration.

  • Dry the crystals thoroughly before weighing and determining the melting point.

IV. Visualizations

Aspirin_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product Salicylic_Acid Salicylic Acid Reaction Esterification (Heating in Water Bath) Salicylic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Catalyst H₃PO₄ Catalyst->Reaction Hydrolysis Add H₂O (Quench) Reaction->Hydrolysis Crystallization Cooling & Ice Bath Hydrolysis->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Pure_Aspirin Pure Aspirin Recrystallization->Pure_Aspirin

Caption: Workflow diagram for the synthesis and purification of aspirin.

Troubleshooting_Low_Yield Start Low Aspirin Yield Check_Reaction Was reaction time and temperature adequate? Start->Check_Reaction Check_Purity Is unreacted salicylic acid present (FeCl₃ test)? Check_Reaction->Check_Purity Yes Optimize_Reaction Increase reaction time/temp. Ensure proper mixing. Check_Reaction->Optimize_Reaction No Check_Handling Were there significant procedural losses? Check_Purity->Check_Handling No Recrystallize Perform recrystallization to purify product. Check_Purity->Recrystallize Yes Improve_Handling Improve transfer techniques. Rinse glassware. Check_Handling->Improve_Handling Yes Reassess Reassess yield with pure product. Check_Handling->Reassess No Optimize_Reaction->Start Re-run Synthesis Improve_Handling->Start Re-run Synthesis Recrystallize->Reassess

Caption: Decision tree for troubleshooting low yield in aspirin synthesis.

References

Technical Support Center: Enhancing the Bioavailability of Suberosol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Suberosol.

Note on this compound Identity: The term "this compound" can refer to more than one compound in chemical literature. This guide focuses on the tetracyclic triterpenoid (B12794562) this compound (C31H50O2), a lipophilic molecule with a high calculated logP (~7.8), suggesting poor aqueous solubility.[1] This characteristic is the primary driver of its expected low oral bioavailability.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound expected to be low?

The oral bioavailability of a drug is influenced by its solubility and permeability.[2][3] this compound, a tetracyclic triterpenoid, possesses a highly lipophilic structure, as indicated by its high calculated XLogP3 value of 7.8.[1] This suggests that this compound is likely to have very low aqueous solubility. Poor solubility in the gastrointestinal fluids can lead to a low dissolution rate, which in turn limits the amount of drug available for absorption across the intestinal membrane, resulting in low oral bioavailability.[3] Such compounds are often classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

2. What are the initial signs of poor this compound bioavailability in my in vivo studies?

Common indicators of poor oral bioavailability for a compound like this compound in preclinical animal studies include:

  • High variability in plasma concentrations among individual animals.

  • Low plasma concentrations despite administering a high dose.

  • A significant "food effect," where co-administration with food drastically alters plasma concentrations.

  • A disproportionate increase in plasma concentration with an increase in dose.

3. Which bioavailability enhancement strategies are most promising for a lipophilic compound like this compound?

For poorly water-soluble, lipophilic compounds, several formulation strategies can be effective:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or microemulsions can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

  • Nanoparticle formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can enhance the dissolution rate and, consequently, bioavailability.

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

  • Complexation with cyclodextrins: Cyclodextrins can encapsulate the lipophilic drug molecule within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility and dissolution rate limitation. 1. Particle Size Reduction: Attempt micronization or nanomilling of the this compound powder to increase the surface area for dissolution. 2. Formulation Approaches:     a. Lipid-Based Formulation: Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS).     b. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC).     c. Cyclodextrin (B1172386) Complexation: Investigate the formation of an inclusion complex with a suitable cyclodextrin (e.g., HP-β-CD).
"Food Effect" 1. Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to quantify the food effect. 2. Lipid-Based Formulations: These can often mitigate the food effect by providing a consistent lipidic environment for drug dissolution.
Pre-systemic metabolism (First-Pass Effect) 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Route of Administration Comparison: Compare the plasma concentration after oral administration to that after intravenous administration to determine the absolute bioavailability.
Issue 2: Difficulty in Preparing a Stable and Effective this compound Formulation
Potential Cause Troubleshooting Steps
Drug recrystallization in solid dispersions. 1. Polymer Selection: Screen different hydrophilic polymers and drug-to-polymer ratios to find a combination that inhibits recrystallization. 2. Amorphous State Confirmation: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the dispersion.
Phase separation or precipitation in lipid-based formulations. 1. Component Screening: Systematically screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound and form stable emulsions upon dilution. 2. Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant for forming a stable microemulsion.
Aggregation of nanoparticles. 1. Stabilizer Optimization: Optimize the type and concentration of stabilizers (surfactants or polymers) used in the nanoparticle formulation. 2. Surface Charge Modification: Modify the surface charge of the nanoparticles to induce electrostatic repulsion and prevent aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles by Solvent Evaporation

Objective: To prepare this compound-loaded polymeric nanoparticles to enhance its dissolution rate.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution.

Materials:

Procedure:

  • Dissolution: Dissolve both this compound and PVP K30 in a common solvent like methanol in a predetermined ratio.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound in Various Media

Medium Solubility (µg/mL)
Purified Water< 1
pH 1.2 Buffer (SGF)< 1
pH 6.8 Buffer (SIF)< 1
FaSSIF (Fasted State Simulated Intestinal Fluid)5 - 10
FeSSIF (Fed State Simulated Intestinal Fluid)50 - 100

Table 2: Example Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Unformulated this compound5050 ± 154.0 ± 1.5300 ± 90100
This compound Nanoparticles50250 ± 602.0 ± 0.51500 ± 350500
This compound Solid Dispersion50200 ± 502.5 ± 0.81200 ± 280400

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation This compound This compound API dissolution Dissolution in Solvent This compound->dissolution polymer Hydrophilic Polymer (e.g., PVP) polymer->dissolution solvent Organic Solvent (e.g., Methanol) solvent->dissolution evaporation Solvent Evaporation dissolution->evaporation drying Vacuum Drying evaporation->drying milling Milling & Sieving drying->milling solid_dispersion This compound Solid Dispersion milling->solid_dispersion dissolution_testing In Vitro Dissolution Testing solid_dispersion->dissolution_testing dsc_xrd DSC/XRPD Analysis solid_dispersion->dsc_xrd pk_study Pharmacokinetic Study in Rats solid_dispersion->pk_study data_analysis Data Analysis (Cmax, AUC) pk_study->data_analysis

Caption: Workflow for the development and evaluation of a this compound solid dispersion.

bioavailability_challenges cluster_solutions Enhancement Strategies This compound This compound (Oral Dose) dissolution Poor Aqueous Dissolution This compound->dissolution absorption Limited Absorption dissolution->absorption bioavailability Low Oral Bioavailability absorption->bioavailability nanoparticles Nanoparticle Formulation nanoparticles->dissolution Improves solid_dispersion Solid Dispersion solid_dispersion->dissolution Improves lipid_formulation Lipid-Based Formulation lipid_formulation->dissolution Improves

Caption: Logical relationship of this compound's bioavailability challenges and potential solutions.

References

Technical Support Center: Minimizing Cytotoxicity of Suberosol in Healthy Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Suberosol in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of this compound on healthy, non-cancerous cells, thereby enhancing the therapeutic window and ensuring the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound on healthy versus cancerous cell lines?

A1: Currently, publicly available, peer-reviewed studies providing specific IC50 values for this compound on a wide range of healthy versus cancer cell lines are limited. The cytotoxicity of this compound can vary significantly depending on the cell type, concentration, and exposure time. It is crucial to perform a dose-response analysis on your specific healthy and cancerous cell lines to determine the therapeutic index.

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: The precise molecular mechanism of this compound-induced cytotoxicity is an active area of research. However, studies on structurally similar compounds suggest that it may induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of key signaling pathways that regulate cell survival and death. In some cancer cell lines, it has been observed that similar compounds can induce apoptosis by activating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.

Q3: How can I reduce the off-target cytotoxic effects of this compound on my healthy control cells?

A3: Minimizing cytotoxicity in healthy cells is paramount for the successful application of this compound as a potential therapeutic agent. Here are several strategies you can employ:

  • Optimize Concentration and Exposure Time: Conduct thorough dose-response and time-course experiments to identify a concentration and duration of treatment that maximizes cancer cell death while minimizing the impact on healthy cells.

  • Utilize a Targeted Drug Delivery System: Encapsulating this compound in a nanoformulation can enhance its delivery to cancer cells while reducing exposure to healthy tissues.

  • Co-treatment with Protective Agents: Investigate the use of cytoprotective agents that may selectively shield healthy cells from this compound-induced damage without compromising its anti-cancer efficacy.

  • Control for Vehicle Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed cytotoxicity by including appropriate vehicle controls in your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed in healthy control cells at low this compound concentrations. 1. Cell line hypersensitivity.2. Incorrect this compound concentration.3. Solvent toxicity.1. Use a lower passage number of healthy cells. Screen different healthy cell lines to find a more robust model.2. Verify the stock solution concentration and perform a fresh serial dilution.3. Reduce the final concentration of the solvent (e.g., DMSO) to less than 0.1% (v/v). Include a solvent-only control.
Inconsistent cytotoxicity results between experiments. 1. Variability in cell seeding density.2. Inconsistent this compound treatment duration.3. Cell culture contamination.1. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.2. Strictly adhere to the predetermined treatment incubation times.3. Regularly test for mycoplasma contamination.
This compound shows similar cytotoxicity in both healthy and cancer cells. 1. Lack of selective toxicity for the tested cell lines.2. Sub-optimal drug delivery.1. Test a wider range of cancer and healthy cell lines to identify a suitable model with a better therapeutic window.2. Consider formulating this compound into a targeted nanoparticle system to improve its specificity for cancer cells.

Quantitative Data Summary

As specific IC50 values for this compound are not widely available in published literature, researchers are strongly encouraged to determine these values empirically for their cell lines of interest. The table below provides a template for presenting your experimentally determined data.

Cell LineCell TypeThis compound IC50 (µM)Exposure Time (hours)
e.g., MCF-7Breast Cancer[Your Data]24, 48, 72
e.g., MDA-MB-231Breast Cancer[Your Data]24, 48, 72
e.g., MCF-10AHealthy Breast Epithelial[Your Data]24, 48, 72
e.g., HDFHealthy Dermal Fibroblast[Your Data]24, 48, 72

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Healthy and cancerous cell lines

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well plate B Incubate 24h A->B D Treat cells B->D C Prepare this compound dilutions C->D E Incubate (24, 48, or 72h) D->E F Add MTT solution E->F G Incubate 4h F->G H Solubilize Formazan (DMSO) G->H I Read Absorbance (570nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

Workflow for determining the IC50 of this compound using the MTT assay.

Signaling Pathways

Understanding the signaling pathways affected by this compound is crucial for elucidating its mechanism of action and potential off-target effects. While specific pathways for this compound are under investigation, related compounds have been shown to modulate apoptosis through pathways such as the PI3K/Akt and MAPK/ERK pathways.

Hypothesized Apoptotic Signaling Pathway

The following diagram illustrates a hypothesized signaling cascade for apoptosis induction, which may be relevant to this compound's mechanism of action in cancer cells. In healthy cells, the goal is to avoid the activation of this pathway.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 This compound This compound Stress Cellular Stress This compound->Stress Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Stress->Bax Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Pore formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized intrinsic and extrinsic apoptosis signaling pathways.

By understanding these potential mechanisms, researchers can design experiments to investigate whether this compound differentially affects these pathways in healthy versus cancerous cells, paving the way for strategies to selectively protect healthy cells.

Technical Support Center: Scaling Up Suberosol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Suberosol, a natural product with potential therapeutic applications. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, particularly when scaling up the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound purification from laboratory to pilot scale?

Scaling up the purification of a natural product like this compound often presents challenges that are not apparent at the bench scale. Common issues include a decrease in percentage yield, changes in purity profile, and difficulties in maintaining process parameters. At a larger scale, factors such as altered surface area-to-volume ratios, different mixing dynamics, and variations in heat transfer can significantly impact the efficiency and reproducibility of the purification process.[1][2]

Q2: How do I select the appropriate chromatographic method for this compound purification at a larger scale?

The choice of chromatography for scaling up this compound purification depends on its physicochemical properties. For non-polar compounds like many marine natural products, normal-phase chromatography using silica (B1680970) gel or alumina (B75360) can be effective. However, for more polar or aqueous extracts, reversed-phase chromatography is often preferred. At an industrial scale, techniques like flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) are commonly employed for their efficiency and resolution. The selection of the stationary and mobile phases should be optimized at a small scale first, keeping in mind the cost and availability of materials for the larger scale.[3][4]

Q3: What are the key parameters to maintain for consistent results during scale-up?

To ensure consistency when scaling up, it is crucial to maintain key process parameters. In chromatography, this includes the linear flow rate, the ratio of the sample load to the column volume, and the gradient profile of the mobile phase. For extraction processes, maintaining a consistent solvent-to-biomass ratio and extraction time is vital. Any deviation in these parameters can lead to variability in yield and purity.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound Upon Scale-Up

Possible Causes:

  • Inefficient Extraction: The extraction method used at the lab scale may not be as efficient when handling larger volumes of biomass.

  • Compound Degradation: Longer processing times at a larger scale can lead to the degradation of sensitive compounds.

  • Adsorption to Equipment: this compound may adsorb to the surfaces of larger processing vessels and tubing, leading to losses.

Troubleshooting Steps:

  • Optimize Extraction: Re-evaluate the extraction solvent and method. Consider techniques like maceration with agitation or percolation for larger batches.

  • Minimize Processing Time: Streamline the workflow to reduce the time the extract is exposed to potentially degrading conditions (e.g., light, heat, air).

  • Equipment Pre-treatment: Consider pre-rinsing equipment with a solvent to saturate adsorptive sites before introducing the crude extract.

Issue 2: Inconsistent Purity of this compound Fractions

Possible Causes:

  • Column Overloading: Loading too much crude extract onto the chromatography column can lead to poor separation.

  • Inconsistent Packing of Chromatography Column: Variations in column packing can result in channeling and uneven flow, affecting separation efficiency.

  • Changes in Mobile Phase Composition: Inaccurate preparation of large volumes of mobile phase can lead to shifts in retention times and poor resolution.

Troubleshooting Steps:

  • Determine Loading Capacity: Perform loading studies at a small scale to determine the optimal sample load for your chosen stationary phase.

  • Standardize Column Packing: Develop a standard operating procedure (SOP) for packing the chromatography column to ensure consistency.

  • Precise Mobile Phase Preparation: Use calibrated equipment to prepare large volumes of the mobile phase and ensure thorough mixing.

Data Presentation: Scaling Up this compound Purification

The following tables provide a hypothetical comparison of key parameters and results when scaling up the purification of this compound from a laboratory to a pilot scale.

Table 1: Comparison of Purification Parameters at Different Scales

ParameterLaboratory ScalePilot Scale
Starting Biomass (wet weight)100 g10 kg
Extraction Solvent Volume500 mL50 L
Chromatography Column Dimensions2 cm x 30 cm10 cm x 100 cm
Total Mobile Phase Volume2 L200 L
Processing Time8 hours48 hours

Table 2: Yield and Purity of this compound at Different Scales

ScaleCrude Extract Yield (g)Purified this compound Yield (mg)Purity (by HPLC)
Laboratory Scale5.05095%
Pilot Scale480450092%

Experimental Protocols

Protocol 1: Extraction of this compound from Marine Sponge

This protocol describes a general method for extracting this compound from a marine sponge of the genus Suberites.

  • Biomass Preparation: Freshly collected sponge material is cleaned of any foreign debris and excess water. The biomass is then frozen at -20°C and lyophilized to dryness.

  • Grinding: The dried sponge material is ground into a fine powder using a blender or a mill.

  • Extraction: The powdered sponge is macerated in dichloromethane:methanol (1:1, v/v) at a ratio of 1:10 (biomass:solvent, w/v) for 24 hours at room temperature with constant agitation.

  • Filtration and Concentration: The extract is filtered through cheesecloth and then through filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract using silica gel column chromatography.

  • Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) as a slurry in hexane (B92381).

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Fractions are collected in regular volumes (e.g., 25 mL) and monitored by Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Fractions containing this compound (identified by comparison with a standard or by spectroscopic methods) are pooled and concentrated under reduced pressure to yield the purified compound.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Start: Marine Sponge Biomass extraction Extraction (Dichloromethane:Methanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of this compound Fractions tlc_analysis->pooling concentration2 Concentration pooling->concentration2 pure_this compound Purified this compound concentration2->pure_this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for this compound in Uterine Fibroid Cells

While the precise mechanism of this compound's action on uterine fibroids is not yet fully elucidated, it is hypothesized to interfere with key signaling pathways known to be dysregulated in leiomyoma cells. Uterine fibroid growth is often dependent on steroid hormones and various growth factors that promote cell proliferation and extracellular matrix deposition. It is plausible that this compound could exert its effects by modulating these pathways.

signaling_pathway This compound This compound growth_factor_receptor Growth Factor Receptor This compound->growth_factor_receptor steroid_hormone_receptor Steroid Hormone Receptor This compound->steroid_hormone_receptor ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway growth_factor_receptor->ras_raf_mek_erk tgf_beta_smad TGF-β/Smad Pathway steroid_hormone_receptor->tgf_beta_smad proliferation Cell Proliferation ras_raf_mek_erk->proliferation ecm_production ECM Production tgf_beta_smad->ecm_production

Caption: A hypothetical model of this compound's inhibitory action on key signaling pathways in uterine fibroid cells.

References

Technical Support Center: Suberosol Analogue Synthesis for Improved Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the synthesis and evaluation of suberosol analogues for enhanced anti-HIV activity. While specific literature on the synthesis of this compound analogues is limited, this guide draws upon established principles of triterpenoid (B12794562) chemistry to address potential challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for analogue synthesis?

A1: this compound is a tetracyclic triterpenoid natural product isolated from Polyalthia suberosa. It has demonstrated anti-HIV activity, making it an attractive scaffold for the development of new antiviral agents. Analogue synthesis aims to improve its potency, selectivity, and pharmacokinetic properties.

Q2: What are the key functional groups on the this compound scaffold that can be targeted for modification?

A2: Key functional groups on the lanostane-type skeleton of this compound that are amenable to chemical modification include the hydroxyl groups, the double bonds in the ring system, and the aliphatic side chain. These sites offer opportunities for introducing new functionalities to modulate biological activity.

Q3: What types of biological assays are suitable for evaluating the anti-HIV activity of new this compound analogues?

A3: A common initial screening assay is the MTT or MTS cell viability assay to determine the cytotoxicity of the compounds. For specific anti-HIV activity, assays that measure the inhibition of viral replication, such as p24 antigen capture ELISAs or reporter gene assays in HIV-infected cell lines, are appropriate.[1] Further mechanistic studies could involve enzyme inhibition assays targeting viral proteins like reverse transcriptase or protease.

Q4: What are the major challenges in the semi-synthesis of triterpenoid analogues like this compound?

A4: Challenges in triterpenoid semi-synthesis often include regioselectivity and stereoselectivity of reactions due to the complex, three-dimensional structure. Protecting group strategies are often necessary to modify specific functional groups without affecting others. Purification of analogues from reaction mixtures can also be challenging due to similar polarities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and evaluation of this compound analogues.

Problem Possible Cause Troubleshooting Steps
Low yield of desired analogue - Incomplete reaction. - Steric hindrance at the reaction site. - Degradation of starting material or product.- Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. - Use a more reactive reagent or a catalyst to overcome steric hindrance. - Employ milder reaction conditions (e.g., lower temperature, inert atmosphere) to prevent degradation.
Formation of multiple products (poor regioselectivity) - Multiple reactive sites with similar reactivity.- Utilize protecting groups to block unwanted reactive sites. - Employ regioselective reagents or catalyst systems. - Optimize reaction conditions (solvent, temperature, stoichiometry) to favor the desired product.
Difficulty in purifying the final compound - Similar polarity of the product and byproducts or starting material.- Employ alternative chromatographic techniques (e.g., preparative HPLC, flash chromatography with different solvent systems). - Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection. - Recrystallization may be an option if the product is a solid.
Inconsistent results in biological assays - Compound precipitation in assay medium. - Degradation of the compound under assay conditions. - Inaccurate compound concentration.- Check the solubility of the compound in the assay buffer and use a co-solvent (e.g., DMSO) if necessary, ensuring the final concentration of the co-solvent is not toxic to the cells. - Assess the stability of the compound in the assay medium over the incubation period. - Verify the concentration of the stock solution by a reliable analytical method (e.g., NMR, LC-MS).

Data Presentation

The following table presents hypothetical data for a series of this compound analogues, illustrating how quantitative data can be structured for easy comparison of their anti-HIV activity and cytotoxicity.

Compound Modification EC₅₀ (µM)a CC₅₀ (µM)b Selectivity Index (SI)c
This compound-15.2>100>6.6
Analogue 1Esterification of 3-OH8.5>100>11.8
Analogue 2Oxidation of 3-OH to ketone25.1>100>4.0
Analogue 3Epoxidation of Δ⁷ double bond12.385.46.9
Analogue 4Modification of the side chain5.192.318.1
Analogue 5Introduction of a nitrogen-containing heterocycle on the side chain2.375.632.9

a EC₅₀: 50% effective concentration for inhibition of HIV-1 replication. b CC₅₀: 50% cytotoxic concentration. c Selectivity Index (SI) = CC₅₀ / EC₅₀.

Experimental Protocols

General Procedure for Esterification of a Triterpenoid Hydroxyl Group
  • Dissolution: Dissolve the triterpenoid (e.g., this compound) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the corresponding acylating agent (e.g., acid chloride or anhydride) and a base (e.g., triethylamine, DMAP) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or gentle heating) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro Anti-HIV-1 Assay (p24 Antigen Capture ELISA)
  • Cell Seeding: Seed susceptible host cells (e.g., MT-4 cells) in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds (this compound analogues) to the wells. Include a positive control (e.g., a known anti-HIV drug) and a negative control (vehicle).

  • Infection: Infect the cells with a laboratory-adapted strain of HIV-1.

  • Incubation: Incubate the plates for a period that allows for viral replication (e.g., 4-5 days).

  • Quantification of p24 Antigen: After incubation, collect the cell culture supernatants and quantify the amount of HIV-1 p24 antigen using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and evaluation of this compound analogues.

experimental_workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase This compound This compound (Starting Material) modification Chemical Modification (e.g., Esterification, Oxidation) This compound->modification purification Purification (Chromatography) modification->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antiviral Anti-HIV Assay (e.g., p24 ELISA) cytotoxicity->antiviral sar Structure-Activity Relationship (SAR) Analysis antiviral->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound analogues.

logical_relationship This compound This compound Scaffold analogue This compound Analogue (Modified Structure) This compound->analogue Chemical Synthesis activity Improved Anti-HIV Activity (Lower EC₅₀) analogue->activity Biological Evaluation toxicity Low Cytotoxicity (High CC₅₀) analogue->toxicity Biological Evaluation therapeutic_potential Enhanced Therapeutic Potential activity->therapeutic_potential toxicity->therapeutic_potential

References

Suberosol Preclinical Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preclinical development of Suberosol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered with this novel tetracyclic triterpenoid (B12794562).

Frequently Asked Questions (FAQs)

1. General Information

  • What is this compound? this compound is a tetracyclic triterpenoid with the chemical formula C₃₁H₅₀O₂ and a molecular weight of approximately 454.7 g/mol . It is a natural product isolated from Polyalthia suberosa and has demonstrated anti-HIV activity. Extracts from Polyalthia suberosa have also been shown to possess cytotoxic, analgesic, and antidiarrheal properties, suggesting a range of potential therapeutic applications for its constituents, including this compound.[1][2][3]

  • What are the primary challenges in the preclinical development of this compound? Like many natural products, the preclinical development of this compound is likely to face challenges related to:

    • Poor aqueous solubility: Triterpenoids are often lipophilic, leading to difficulties in formulation for in vitro and in vivo studies.

    • Limited availability: Isolation from a natural source may yield small quantities, making large-scale screening and later development challenging.

    • Uncharacterized mechanism of action: While anti-HIV and cytotoxic activities are reported for the source plant's extracts, the specific molecular targets and signaling pathways of this compound are not well-defined.[3]

    • Lack of established protocols: As a novel compound, standardized experimental protocols for in vitro assays, animal models, and bioanalysis need to be developed and validated.

2. Formulation and Solubility

  • My this compound powder is not dissolving in aqueous buffers for my cell-based assays. What should I do? This is a common issue for poorly soluble compounds. Here are some troubleshooting steps:

    • Use of a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. This stock can then be diluted to the final desired concentration in your aqueous culture medium. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.

    • Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • Lipid-based formulations: For in vivo studies, formulating this compound in lipid-based carriers such as emulsions or liposomes can improve its bioavailability.

    • Particle size reduction: Techniques like micronization or nanonization can increase the surface area of the compound, improving its dissolution rate.[4][5]

  • How can I prepare a stable formulation of this compound for animal studies? Developing a stable formulation for in vivo use requires careful consideration of the route of administration.

    • Oral administration: A suspension of micronized this compound in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) can be a starting point.

    • Intravenous administration: A solubilizing agent or a co-solvent system is necessary. However, the toxicity of the chosen excipients must be carefully evaluated.

3. In Vitro Efficacy and Mechanism of Action

  • I want to screen this compound for anticancer activity. Which cell lines and assays are appropriate? Given that extracts from Polyalthia suberosa show cytotoxicity, screening this compound against a panel of cancer cell lines is a logical step.

    • Initial Screening: Use a diverse panel of cancer cell lines (e.g., from NCI-60) to identify sensitive cancer types.

    • Cytotoxicity Assays: The MTT or LDH release assays are standard methods to determine the concentration-dependent cytotoxic effects of a compound.[6][7]

    • Apoptosis Assays: To determine if cytotoxicity is due to programmed cell death, you can use assays that measure caspase activation, Annexin V staining, or DNA fragmentation.

  • How can I investigate the mechanism of action of this compound? Once you have confirmed the cytotoxic activity of this compound, the next step is to elucidate its mechanism.

    • Target-based screening: If you have a hypothesis about the molecular target (e.g., based on computational modeling or similarity to other compounds), you can perform binding assays or enzymatic assays.

    • Pathway analysis: Use techniques like Western blotting or qPCR to investigate the effect of this compound on key signaling pathways involved in cancer, such as apoptosis, cell cycle regulation, and survival pathways (e.g., PI3K/Akt, MAPK).

Troubleshooting Guides

Issue: High variability in in vitro cytotoxicity assay results.

Potential Cause Troubleshooting Steps
Poor Solubility Ensure complete dissolution of this compound in the stock solution before diluting in media. Visually inspect for precipitation. Consider using a different co-solvent or a solubilizing agent.
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell count to ensure accurate seeding density.
Assay Interference Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT). Run a cell-free control with this compound and the assay reagents to check for interference.
Cell Line Health Ensure cells are in the logarithmic growth phase and are not overgrown. Regularly check for mycoplasma contamination.

Issue: Lack of in vivo efficacy in animal models despite good in vitro potency.

Potential Cause Troubleshooting Steps
Poor Bioavailability The formulation may not be providing adequate exposure. Conduct a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound after administration.[8][9]
Rapid Metabolism This compound may be rapidly metabolized in the liver. Perform in vitro metabolic stability assays using liver microsomes to assess its metabolic rate.
High Plasma Protein Binding If this compound is highly bound to plasma proteins, the free concentration available to exert its effect may be too low. Measure the extent of plasma protein binding.
Inappropriate Animal Model The chosen tumor model may not be sensitive to the mechanism of action of this compound. Consider using a different cell line for xenografts or a different animal model.

Quantitative Data Summary

As specific quantitative data for this compound is not widely available in the public domain, the following table provides a template for researchers to organize their own experimental data for comparison.

Table 1: Template for Summarizing In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIC₅₀ (µM)
e.g., MCF-7MTTEnter Data
e.g., A549LDH ReleaseEnter Data
e.g., HeLaMTTEnter Data

Table 2: Template for Summarizing Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of Administration: OralRoute of Administration: IV
Dose (mg/kg)Enter DataEnter Data
Cₘₐₓ (ng/mL)Enter DataEnter Data
Tₘₐₓ (h)Enter DataEnter Data
AUC₀₋t (ng·h/mL)Enter DataEnter Data
Half-life (t½) (h)Enter DataEnter Data
Bioavailability (%)Enter DataN/A

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for Apoptosis Marker Cleaved Caspase-3

  • Protein Extraction: Treat cells with this compound at the desired concentrations for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Visualizations

G cluster_formulation Formulation Troubleshooting Workflow Poor_Solubility Poor Aqueous Solubility Stock_Solution Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) Poor_Solubility->Stock_Solution Dilution Dilute Stock in Aqueous Buffer/Medium Stock_Solution->Dilution Precipitation_Check Visual Inspection for Precipitation Dilution->Precipitation_Check Assay Proceed with In Vitro Assay Precipitation_Check->Assay No Alternative Consider Alternative Formulation (e.g., Cyclodextrin, Liposomes) Precipitation_Check->Alternative Yes G cluster_moa Hypothetical Signaling Pathway for this compound-Induced Apoptosis This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target Upstream_Kinase Upstream Kinase Cascade Unknown_Target->Upstream_Kinase Bcl2_Family Modulation of Bcl-2 Family Proteins Upstream_Kinase->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G cluster_invivo In Vivo Efficacy Troubleshooting Logic In_Vitro_Potency Good In Vitro Potency In_Vivo_Study In Vivo Efficacy Study In_Vitro_Potency->In_Vivo_Study No_Efficacy Lack of Efficacy In_Vivo_Study->No_Efficacy PK_Study Conduct Pharmacokinetic (PK) Study No_Efficacy->PK_Study Yes Low_Exposure Low Systemic Exposure? PK_Study->Low_Exposure Reformulate Reformulate to Improve Bioavailability Low_Exposure->Reformulate Yes Metabolic_Stability Assess In Vitro Metabolic Stability Low_Exposure->Metabolic_Stability No High_Metabolism High Metabolism? Metabolic_Stability->High_Metabolism Prodrug_Strategy Consider Prodrug Strategy High_Metabolism->Prodrug_Strategy Yes Good_Exposure Sufficient Exposure High_Metabolism->Good_Exposure No Model_Issue Re-evaluate Animal Model Good_Exposure->Model_Issue

References

Validation & Comparative

Lanostane Triterpenoids: A Comparative Analysis of Anti-HIV and Cytotoxic Activities, with Suberosol as a Noteworthy Lead

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Suberosol and related lanostane-type triterpenoids. Due to a scarcity of published research on a wide range of this compound derivatives, this guide broadens its scope to include a comparative look at other structurally similar lanostane (B1242432) triterpenoids, highlighting key structure-activity relationships and providing detailed experimental protocols for the evaluation of these compounds.

This compound, a tetracyclic triterpenoid (B12794562) isolated from Polyalthia suberosa, has been identified as a compound with promising anti-HIV activity. Its core structure is a lanostane skeleton, a common motif in a variety of bioactive natural products. This guide will delve into the anti-HIV and cytotoxic activities of lanostane triterpenoids, presenting available quantitative data to facilitate a comparative understanding of their potential as therapeutic agents.

Comparative Biological Activity of Lanostane Triterpenoids

The following table summarizes the reported anti-HIV and cytotoxic activities of this compound and other selected lanostane triterpenoids from various natural sources. The data is presented to highlight the differences in potency and selectivity, offering insights into the structure-activity relationships within this class of compounds.

Compound NameSourceBiological ActivityAssayCell LineIC50 Value
This compound Polyalthia suberosaAnti-HIV--Activity Reported
Ganoderic Acid GS-2Ganoderma sinenseAnti-HIV-1 ProteaseEnzyme Inhibition-20-40 µM[1]
20-Hydroxylucidenic Acid NGanoderma sinenseAnti-HIV-1 ProteaseEnzyme Inhibition-20-40 µM[1]
20(21)-Dehydrolucidenic Acid NGanoderma sinenseAnti-HIV-1 ProteaseEnzyme Inhibition-20-40 µM[1]
Ganoderiol FGanoderma sinenseAnti-HIV-1 ProteaseEnzyme Inhibition-20-40 µM[1]
Ganoderic Acid βGanoderma lucidumAnti-HIV-1 ProteaseEnzyme Inhibition-20-90 µM[2]
Lucidumol BGanoderma lucidumAnti-HIV-1 ProteaseEnzyme Inhibition-20-90 µM[2]
GanodermanondiolGanoderma lucidumAnti-HIV-1 ProteaseEnzyme Inhibition-20-90 µM[2]
GanodermanontriolGanoderma lucidumAnti-HIV-1 ProteaseEnzyme Inhibition-20-90 µM[2]
Ganolucidic Acid AGanoderma lucidumAnti-HIV-1 ProteaseEnzyme Inhibition-20-90 µM[2]
Colossolactone VGanoderma colossumAnti-HIV-1 ProteaseEnzyme Inhibition-9.0 µg/mL[3]
Colossolactone EGanoderma colossumAnti-HIV-1 ProteaseEnzyme Inhibition-8.0 µg/mL[3]
Schisanlactone AGanoderma colossumAnti-HIV-1 ProteaseEnzyme Inhibition-5.0 µg/mL[3]
Colossolactone VIIGanoderma colossumAnti-HIV-1 ProteaseEnzyme Inhibition-13.8 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key assays cited in the comparative data table.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of HIV-1 protease.

Materials:

  • HIV-1 Protease Assay Kit (e.g., Abcam ab211106)

  • Reconstituted HIV-1 Protease

  • Assay Buffer

  • HIV-1 Protease Substrate

  • Test compounds (dissolved in a suitable solvent)

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the HIV-1 Protease solution to each well.

  • Add the test compound solution to the respective wells. Include a positive control (a known HIV-1 protease inhibitor like Pepstatin A) and a negative control (solvent only).

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Add the HIV-1 Protease Substrate solution to each well to initiate the reaction.

  • Immediately measure the fluorescence at an excitation/emission wavelength of 330/450 nm in kinetic mode for 1-3 hours at 37°C, protected from light.

  • The rate of increase in fluorescence is proportional to the protease activity. The inhibitory activity of the test compound is calculated by comparing the rate of reaction in the presence of the compound to the rate of the negative control. The IC50 value is determined from a dose-response curve.[4]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (solvent only).

  • Incubate the plate for another 24-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[5][6]

Visualizing Experimental Workflow and Molecular Scaffolds

To better illustrate the processes and structures discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_invitro In Vitro Evaluation Compound_Isolation Isolation of Lanostane Triterpenoids Primary_Screening Primary Screening (e.g., Anti-HIV Assay) Compound_Isolation->Primary_Screening Compound_Synthesis Synthesis of Derivatives Compound_Synthesis->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Primary_Screening->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A generalized workflow for the discovery and evaluation of bioactive lanostane triterpenoids.

Lanostane_Scaffold cluster_info This compound (Lanostane-type Triterpenoid) info Core Scaffold for Bioactivity Studies. Modifications at various positions can influence anti-HIV and cytotoxic activities.

Caption: The chemical structure of this compound, a representative lanostane-type triterpenoid.

References

Validating the Antioxidant Activity of Suberosol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of Suberosol against established antioxidant standards, Trolox and Ascorbic Acid. The information is supported by experimental data from in vitro assays and detailed methodologies to aid in the evaluation and potential application of this compound in research and drug development.

Introduction to this compound and its Antioxidant Potential

This compound, a compound found in plants of the Polyalthia genus, has garnered interest for its potential therapeutic properties, including its antioxidant activity. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases. They function by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage. This guide focuses on the validation of this compound's antioxidant capacity through common in vitro assays.

While specific data on the isolated compound this compound is emerging, studies on extracts from Polyalthia suberosa, a known source of this compound, have demonstrated significant antioxidant potential. A study on the methanolic extract of Polyalthia suberosa leaves reported a noteworthy IC50 value of 8.48 µg/mL in the DPPH free radical scavenging assay. Another investigation on a hydroethanol extract of Pteleopsis suberosa (a related species) showed an IC50 value of 21.96 ± 0.56 µg/mL in the DPPH assay, indicating good antioxidant activity. These findings underscore the need for further investigation into the specific contribution of this compound to this activity.

Comparative Analysis of Antioxidant Activity

To contextualize the antioxidant potential of this compound, its activity is compared against two well-established antioxidant standards: Trolox, a water-soluble analog of vitamin E, and Ascorbic Acid (Vitamin C). The comparison is based on their half-maximal inhibitory concentration (IC50) values obtained from two widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. A lower IC50 value indicates a higher antioxidant potency.

Data Summary

Compound/ExtractAssayIC50 Value (µg/mL)
This compound (from P. suberosa extracts) DPPH8.48 (Methanol extract), 21.96 ± 0.56 (Hydroethanol extract)
ABTSData not available
Trolox DPPH~3.77 - 63.69
ABTS~2.93 - 42.11
Ascorbic Acid DPPH~1.85 - 66.12
ABTS~28.23 - 50

Note: The IC50 values for this compound are derived from extracts of Polyalthia suberosa and Pteleopsis suberosa and may not represent the activity of the isolated compound. The range of IC50 values for Trolox and Ascorbic Acid reflects the variability across different experimental conditions reported in the literature.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below to ensure reproducibility and facilitate the design of further validation studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compound (this compound) and standards (Trolox, Ascorbic Acid)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the test compound and standards in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: In a microplate well or cuvette, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a wavelength of 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound) and standards (Trolox, Ascorbic Acid)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: Prepare a series of concentrations of the test compound and standards.

  • Reaction Mixture: Add a small volume of the test sample or standard to a defined volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying antioxidant mechanisms, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH and Sample/Standard DPPH_sol->Mix Sample_sol Sample/Standard Solutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Experimental Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock ABTS•+ Stock Solution Mix Mix ABTS•+ and Sample/Standard ABTS_stock->Mix Sample_sol Sample/Standard Solutions Sample_sol->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance (734 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

ABTS Assay Experimental Workflow

Antioxidant_Mechanism cluster_redox Redox Reaction FreeRadical Free Radical (e.g., DPPH•, ABTS•+) NeutralizedRadical Neutralized Radical FreeRadical->NeutralizedRadical Receives Electron/ Hydrogen Atom Antioxidant Antioxidant (e.g., this compound) OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant Donates Electron/ Hydrogen Atom

General Antioxidant Mechanism of Action

Conclusion

The available data from extracts of Polyalthia suberosa suggest that this compound possesses significant antioxidant activity, comparable to the established standards Trolox and Ascorbic Acid. However, to fully validate its potential, further studies using the isolated this compound compound are essential to determine its precise IC50 values in various antioxidant assays. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound as a novel antioxidant agent. Future research should also focus on elucidating the specific signaling pathways through which this compound exerts its antioxidant effects to provide a more comprehensive understanding of its mechanism of action.

Unraveling Suberosol: A Comparative Analysis of its Bioactive Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of therapeutic drug discovery, the naturally derived tetracyclic triterpenoid (B12794562) Suberosol, isolated from Polyalthia suberosa, has emerged as a compound of significant interest. Exhibiting a promising spectrum of biological activities, including anti-HIV, anti-inflammatory, and cytotoxic effects, this compound presents a compelling case for further investigation. This guide offers a comparative analysis of this compound's purported mechanisms of action against established therapeutic alternatives, supported by available experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview.

At a Glance: this compound's Bioactivity Profile

While research into the specific molecular mechanisms of this compound is still in its nascent stages, preliminary studies and the known activities of its source, Polyalthia suberosa, suggest its involvement in critical cellular pathways. This has prompted comparisons with well-established drugs in antiviral, anti-inflammatory, and cancer therapies.

Anti-HIV Activity: A Potential New Player

This compound has been identified as having anti-HIV properties, a significant finding in the ongoing search for novel antiretroviral agents. To understand its potential, it is crucial to compare its mechanism to existing HIV therapies.

Comparative Analysis of Anti-HIV Mechanisms

Drug ClassMechanism of ActionExamples
This compound (Proposed) The precise mechanism is not yet fully elucidated. As a triterpenoid, it may interfere with viral entry, replication enzymes like reverse transcriptase, or protease activity.-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Act as chain terminators during the conversion of viral RNA to DNA by reverse transcriptase, thus halting viral replication.[1]Zidovudine, Tenofovir
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Bind directly to reverse transcriptase at a site distinct from the active site, inducing a conformational change that inhibits its function.[2][3]Nevirapine, Efavirenz
Protease Inhibitors (PIs) Block the viral protease enzyme, preventing the cleavage of viral polyproteins into mature, functional proteins required for new virion assembly.[4]Lopinavir, Ritonavir
Integrase Inhibitors (INSTIs) Inhibit the viral integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[5]Raltegravir, Dolutegravir

Experimental Protocol: HIV Reverse Transcriptase Inhibition Assay

A common method to assess the anti-HIV activity of a compound like this compound is the reverse transcriptase (RT) inhibition assay.

  • Enzyme and Substrate Preparation : Recombinant HIV-1 reverse transcriptase is purified. A template-primer (e.g., poly(rA)-oligo(dT)) and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs) are prepared.

  • Inhibition Assay : The RT enzyme is incubated with varying concentrations of the test compound (this compound) and the template-primer.

  • Reaction Initiation : The reaction is initiated by the addition of the dNTP mixture.

  • Quantification : After a defined incubation period, the amount of newly synthesized DNA is quantified. For radiolabeled dNTPs, this is often done by measuring the incorporation of radioactivity into the DNA strand using a scintillation counter. For fluorescently labeled dNTPs, fluorescence intensity is measured.

  • Data Analysis : The concentration of the compound that inhibits 50% of the RT activity (IC50) is calculated.

Signaling Pathway: HIV Life Cycle and Drug Intervention Points

HIV_Lifecycle cluster_host Host Cell Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New HIV Virion New HIV Virion Budding & Maturation->New HIV Virion NRTIs NRTIs/NNRTIs NRTIs->Reverse Transcription inhibit INSTIs Integrase Inhibitors INSTIs->Integration inhibit PIs Protease Inhibitors PIs->Budding & Maturation inhibit HIV Virion HIV Virion HIV Virion->Viral Entry

Caption: Simplified HIV life cycle and points of intervention for major antiretroviral drug classes.

Anti-inflammatory Activity: Targeting a Key Pathway

Extracts of Polyalthia suberosa have demonstrated anti-inflammatory effects, suggesting that this compound may contribute to this activity. A primary target for many anti-inflammatory compounds is the NF-κB signaling pathway.

Comparative Analysis of Anti-inflammatory Mechanisms

Compound/Drug ClassMechanism of ActionExamples
This compound (Proposed) May inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.-
NSAIDs Inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.Ibuprofen, Aspirin
Glucocorticoids Induce the expression of IκBα, leading to increased sequestration of NF-κB in the cytoplasm. They also have other broad anti-inflammatory effects.Dexamethasone, Prednisone
Curcumin A natural polyphenol that inhibits NF-κB activation through multiple mechanisms, including inhibition of IKK activation.-

Experimental Protocol: NF-κB Reporter Assay

To investigate the effect of this compound on the NF-κB pathway, a luciferase reporter assay is commonly employed.

  • Cell Culture and Transfection : A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment : The transfected cells are pre-treated with various concentrations of this compound for a specific duration.

  • Stimulation : The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce the NF-κB pathway.

  • Luciferase Assay : After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis : A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway. The IC50 value can be determined.

Signaling Pathway: NF-κB Activation and Inhibition

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-R TNF-α Receptor IKK IKK Complex TNF-R->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB sequesters Proteasome Proteasome IkBa->Proteasome degradation Nuclear Translocation Nuclear Translocation NFkB->Nuclear Translocation Gene Transcription Inflammatory Gene Transcription Nuclear Translocation->Gene Transcription TNF-a TNF-α TNF-a->TNF-R This compound This compound This compound->IKK inhibits?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by this compound.

Cytotoxic Activity: Inducing Cancer Cell Death

The cytotoxic properties of Polyalthia suberosa extracts against various cancer cell lines suggest that this compound may have potential as an anticancer agent. A common mechanism of action for cytotoxic compounds is the induction of apoptosis.

Comparative Analysis of Cytotoxic Mechanisms

Compound/Drug ClassMechanism of ActionExamples
This compound (Proposed) May induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases and programmed cell death.-
Doxorubicin An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to apoptosis.-
Paclitaxel A taxane (B156437) that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.-
TRAIL (TNF-related apoptosis-inducing ligand) A cytokine that binds to death receptors (DR4 and DR5) on the surface of cancer cells, triggering the extrinsic apoptosis pathway.-

Experimental Protocol: Caspase Activity Assay

To determine if this compound induces apoptosis, the activity of executioner caspases (caspase-3 and -7) can be measured.

  • Cell Culture and Treatment : Cancer cell lines are cultured and treated with varying concentrations of this compound for different time points.

  • Caspase Assay : A fluorogenic or colorimetric substrate for caspase-3/7 is added to the cell lysates or directly to the live cells.

  • Measurement : Cleavage of the substrate by active caspases results in a fluorescent or colored product, which is quantified using a microplate reader.

  • Data Analysis : An increase in caspase activity in this compound-treated cells compared to untreated controls indicates the induction of apoptosis.

Workflow: Apoptosis Induction and Detection

Apoptosis_Workflow Cancer Cells Cancer Cells Treatment with this compound Treatment with this compound Cancer Cells->Treatment with this compound Incubation Incubation Treatment with this compound->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Caspase-3/7 Assay Caspase-3/7 Assay Cell Lysis->Caspase-3/7 Assay Data Analysis Data Analysis Caspase-3/7 Assay->Data Analysis

Caption: Experimental workflow for assessing apoptosis induction by this compound via caspase activity.

Conclusion and Future Directions

This compound, a natural triterpenoid, shows promise as a bioactive compound with potential applications in antiviral, anti-inflammatory, and anticancer therapies. However, the current understanding of its specific molecular mechanisms of action is limited. The comparative frameworks and experimental protocols outlined in this guide provide a roadmap for future research to elucidate the precise pathways through which this compound exerts its effects. Further studies are essential to validate these proposed mechanisms, quantify its efficacy, and establish a foundation for its potential development as a novel therapeutic agent.

References

A Comparative Analysis of Natural and Synthetic Suberosol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of natural and synthetic Suberosol, a tetracyclic triterpenoid (B12794562) with significant therapeutic potential. While direct comparative studies on the efficacy of natural versus synthetic this compound are currently limited in published literature, this document compiles available experimental data for natural this compound and structurally related synthetic lanostane (B1242432) triterpenoids to offer a valuable point of reference.

This compound, with the chemical structure (3β,15α)-24-methylidenelanosta-7,9(11)-diene-3,15-diol, is a natural product isolated from sources such as Polyalthia suberosa. Its biological activities, including anti-inflammatory and anticancer effects, have garnered interest in the scientific community. The exploration of synthetic routes to produce this compound and its analogs aims to provide a more sustainable and scalable source for research and drug development.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of natural this compound (from extracts) and related synthetic lanostane triterpenoids. It is important to note that the data for the synthetic compounds are from derivatives of lanosterol (B1674476), a related lanostane triterpenoid, as specific data for synthetic this compound is not available.

Table 1: Anti-Inflammatory Activity Data

CompoundSourceAssayCell LineConcentration% Inhibition of NO ProductionIC₅₀ (µM)
Natural this compound (in Polyalthia suberosa leaf extract)Polyalthia suberosaNitric Oxide (NO) Production AssayRAW 264.7-Data not available in this format-
Lanostane Triterpenoids (various)Ganoderma lucidumNitric Oxide (NO) Production AssayRAW 264.712.5 µM45.5% (for Ganoluciduone B)-[1]
Lanostane Triterpenoids (various)Ganoderma sinenseNitric Oxide (NO) Production AssayRAW 264.7--0.6 ± 0.1 (for Lanosta-7,9(11),24-trien-3β,15α,22β-triacetoxy-26-oic acid)[2]
Poricoic acid GM (Lanostane triterpenoid)Wolfiporia cocosNitric Oxide (NO) Production AssayRAW 264.7--9.73[3]

Table 2: Anticancer Activity (Cytotoxicity) Data

CompoundSourceAssayCell LineIC₅₀ (µM)
Natural this compound (in Polyalthia suberosa leaf oil)Polyalthia suberosaCytotoxicity AssayHepG2, MCF7, A54960.96-69.93 µg/mL[3]
Synthetic Lanostane Triterpenoid N-β-D-galactosideSyntheticCytotoxicity AssayHL-60, MKN450.0021 - 4.0[4]
Synthetic Lanostane Triterpenoid N-β-D-2-acetamido-2-deoxyglucosideSyntheticCytotoxicity AssayHL-60, A549, MKN450.0078 - 2.8
Lanostane Triterpenoids (various)Ganoderma luteomarginatumCytotoxicity AssayHeLa, A5491.29 and 1.50 (for (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Protocol 1: Isolation of Natural this compound from Polyalthia suberosa

This protocol is a generalized procedure based on methods for isolating triterpenoids from plant sources.

  • Plant Material Collection and Preparation : Collect fresh leaves, stems, or bark of Polyalthia suberosa. Air-dry the plant material in the shade and then grind it into a coarse powder.

  • Extraction : Macerate the powdered plant material with a suitable solvent such as methanol (B129727) or a mixture of methanol and water (e.g., 7:3 v/v) at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking. Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

  • Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation : Subject the crude extract to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation : Isolate this compound from the active fraction (typically the less polar fractions for triterpenoids) using column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate.

  • Purification : Further purify the fractions containing this compound using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation : Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: Synthesis of a Lanostane-Type Triterpenoid Derivative (Illustrative Example)
  • Starting Material : Begin with commercially available lanosterol.

  • Chemical Modification : Introduce desired functional groups to the lanosterol backbone through a series of chemical reactions. For example, to synthesize N-glycosides, the hydroxyl group at C-3 can be converted to an amino group.

  • Glycosylation : React the aminated lanostane derivative with a suitable sugar donor (e.g., a protected monosaccharide) in the presence of a catalyst to form the N-glycosidic bond.

  • Deprotection : Remove any protecting groups from the sugar moiety and the triterpenoid backbone to yield the final N-glycoside derivative.

  • Purification : Purify the synthesized compound using chromatographic techniques such as column chromatography and HPLC.

  • Characterization : Confirm the structure of the synthetic derivative using spectroscopic methods (NMR, MS, IR).

Protocol 3: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Production Assay
  • Cell Culture : Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding : Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the test compound (natural or synthetic this compound) for 1 hour.

  • Stimulation : Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation : Incubate the plate for 24 hours.

  • Nitrite (B80452) Quantification : After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.

  • Data Analysis : Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. The IC₅₀ value can be determined from the dose-response curve.

Protocol 4: In Vitro Anticancer Activity - MTT Cytotoxicity Assay
  • Cell Culture : Culture human cancer cell lines (e.g., A549, HeLa, HepG2) in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (natural or synthetic this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.

experimental_workflow cluster_source Source of this compound cluster_extraction_synthesis Preparation cluster_characterization Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Natural Natural Source (Polyalthia suberosa) Extraction Extraction & Isolation Natural->Extraction Synthetic Chemical Synthesis Synthesis Total or Semi-Synthesis Synthetic->Synthesis Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Extraction->Spectroscopy Synthesis->Spectroscopy AntiInflammatory Anti-inflammatory Assays (e.g., NO Production) Spectroscopy->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT Cytotoxicity) Spectroscopy->Anticancer Efficacy Efficacy Comparison (IC50, % Inhibition) AntiInflammatory->Efficacy Anticancer->Efficacy

Caption: Experimental workflow for comparing natural and synthetic this compound.

nfkb_pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKK Inhibits

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

Conclusion

The available data, primarily from natural sources and synthetic analogs, suggest that this compound and related lanostane triterpenoids possess significant anti-inflammatory and anticancer properties. The synthetic derivatives of lanosterol, in some cases, have shown potent cytotoxicity at very low concentrations, highlighting the potential of synthetic chemistry to generate highly active compounds.

However, the lack of direct comparative studies between natural and synthetic this compound necessitates further research. A comprehensive evaluation would require the total synthesis of this compound and a head-to-head comparison of its biological activity against the naturally derived compound. Such studies would be crucial in determining whether the synthetic route offers advantages in terms of potency, purity, and scalability for future therapeutic applications. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to undertake these important investigations.

References

In Vivo Therapeutic Effects of Suberosol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite preliminary in vitro findings suggesting potential therapeutic applications, a comprehensive review of published scientific literature reveals a significant gap in the in vivo validation of Suberosol's efficacy. To date, no specific in vivo studies detailing the therapeutic effects of isolated this compound in animal models have been publicly reported. Research has primarily focused on the crude extracts of its source, the plant Polyalthia suberosa.

This compound is a tetracyclic triterpenoid (B12794562) isolated from Polyalthia suberosa, a plant with a history of use in traditional medicine.[1] While initial laboratory studies have hinted at anti-HIV activity for the purified compound, these findings have not yet been substantiated by in vivo experiments in animal models.[1]

This guide aims to provide researchers, scientists, and drug development professionals with a clear overview of the current state of in vivo research related to this compound and its source plant. Due to the absence of specific data on this compound, we will summarize the available in vivo findings for extracts of Polyalthia suberosa and, where relevant, draw comparisons with established alternative treatments for the conditions investigated.

Therapeutic Potential Explored in Polyalthia suberosa Extracts

In vivo studies have been conducted on crude extracts of Polyalthia suberosa, which contains a mixture of compounds including this compound. These studies provide some indication of the potential therapeutic areas where this compound might be active, although the observed effects cannot be attributed to this compound alone.

Analgesic, Anti-inflammatory, and Antidiarrheal Activities

Extracts of Polyalthia suberosa leaves have demonstrated several pharmacological effects in mouse models.

Experimental Data Summary:

Therapeutic EffectAnimal ModelExtract & DosageEfficacyStandard Drug ComparisonReference
Analgesic Acetic acid-induced writhing in miceEthyl acetate (B1210297) extract (250 & 500 mg/kg)55.02% and 64.33% inhibition of writhingDiclofenac (67.44% inhibition)[2][3]
Antidiarrheal Castor oil-induced diarrhea in miceEthyl acetate extract (250 & 500 mg/kg)50.07% and 70.06% decrease in defecationLoperamide (85.01% decrease)[2][3]
CNS Depressant Thiopental (B1682321) sodium-induced sleep in miceEthyl acetate extract (250 & 500 mg/kg)Significantly prolonged sleeping timeDiazepam[2][3]
Laxative Loperamide-induced constipation in miceMethanolic extract (200 & 400 mg/kg)Significant increase in intestinal transitNot specified[4]

Experimental Protocols:

A summary of the methodologies employed in the cited in vivo studies is provided below.

  • Acetic Acid-Induced Writhing Test (Analgesic Activity): Mice are administered the plant extract or a standard analgesic drug (e.g., Diclofenac) prior to an intraperitoneal injection of acetic acid. The number of abdominal constrictions (writhing) is then counted for a defined period. A reduction in the number of writhes compared to a control group indicates analgesic activity.[2][3]

  • Castor Oil-Induced Diarrhea Model (Antidiarrheal Activity): Animals are treated with the plant extract or a standard antidiarrheal agent (e.g., Loperamide) before being given castor oil orally to induce diarrhea. The onset of diarrhea and the number of fecal droppings are observed and compared between treated and control groups.[2][3]

  • Thiopental Sodium-Induced Sleeping Time (CNS Depressant Activity): The plant extract or a standard sedative (e.g., Diazepam) is administered to mice. After a set time, a sleep-inducing dose of thiopental sodium is injected. The time until the mice lose their righting reflex (onset of sleep) and the total duration of sleep are recorded.[2][3]

  • Loperamide-Induced Constipation Model (Laxative Activity): Constipation is induced in mice using Loperamide. The test extract is then administered, and its effect on intestinal motility is assessed, often by measuring the transit time of a charcoal meal through the gastrointestinal tract.[4]

Signaling Pathways and Experimental Workflows:

Due to the lack of specific in vivo studies on this compound, diagrams for its signaling pathways cannot be generated. However, a general experimental workflow for the evaluation of natural product extracts in vivo is presented below.

G cluster_0 Pre-clinical In Vivo Evaluation of a Plant Extract A Plant Material Collection and Extraction B Phytochemical Screening A->B C Acute Toxicity Study (e.g., in mice) B->C D Selection of In Vivo Model (e.g., inflammation, pain) C->D E Dose Administration (Extract vs. Control vs. Standard Drug) D->E F Observation and Data Collection (e.g., behavioral, physiological) E->F G Biochemical Analysis (e.g., blood, tissue samples) F->G H Histopathological Examination F->H I Data Analysis and Statistical Evaluation G->I H->I

References

A Comparative Analysis of the Safety and Toxicity Profiles of Suberosol and Betulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the available safety and toxicity data for Suberosol, a tetracyclic triterpenoid (B12794562) with noted anti-HIV activity, and Betulinic Acid, a well-characterized pentacyclic triterpenoid with established anti-cancer properties. Due to the limited availability of direct toxicological data for this compound, this comparison incorporates preliminary data from extracts of its source plant, Polyalthia suberosa, and presents a comprehensive profile for Betulinic Acid as a benchmark within the triterpenoid class.

Data Presentation: A Side-by-Side Look at Safety Metrics

The following tables summarize the current understanding of the cytotoxic, genotoxic, and acute toxic potential of this compound and Betulinic Acid. It is critical to note that the data for this compound is indirect and derived from crude plant extracts, which may not accurately reflect the toxicity of the purified compound.

Table 1: Comparative Cytotoxicity Data

CompoundAssay TypeCell Line/OrganismResult (IC50/LC50)Source
This compound (from P. suberosa extract) Brine Shrimp Lethality AssayArtemia salinaLC50: 0.3119 mg/mL (Methanol extract)[N/A]
Brine Shrimp Lethality AssayArtemia salinaLC50: 56.55 - 124.76 ppm (Stem extracts)[N/A]
Betulinic Acid MTT AssayHuman Melanoma (A375)IC50: 16.91 µM[1]
MTT AssayHuman Gastric Carcinoma (EPG85-257P)IC50: 6.16 µM[2]
MTT AssayHuman Pancreatic Carcinoma (EPP85-181P)IC50: 7.42 µM[2]
MTT AssayNormal Human Keratinocytes (HaCaT)Low cytotoxicity observed[1][3]

Table 2: Comparative Genotoxicity Data

CompoundAssay TypeTest SystemResultsSource
This compound --No data available-
Betulinic Acid Ames TestSalmonella typhimurium strainsNot mutagenic[4][5][6]
Micronucleus AssayV79 CellsNot genotoxic[7][8][9]
SOS ChromotestEscherichia coliNot genotoxic[4][6]

Table 3: Comparative Acute Oral Toxicity Data

CompoundTest AnimalLD50 (Oral)Source
This compound -No data available-
Betulinic Acid Mice> 2000 mg/kg[10]

Experimental Protocols: A Guide to Key Safety Assays

Detailed methodologies for the key toxicological assays are provided below to aid in the interpretation of the presented data and for the design of future studies.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which has a purple color. The intensity of the color is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

  • Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The test assesses the ability of a chemical to cause mutations that revert the bacteria to a state where they can synthesize their own histidine and grow on a histidine-free medium.

  • Procedure:

    • The tester strains of S. typhimurium are grown in a nutrient broth.

    • The bacterial culture is mixed with the test compound at various concentrations, and in the presence or absence of a metabolic activation system (S9 mix from rat liver).

    • This mixture is then plated on a minimal agar (B569324) medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated and can now grow without added histidine) is counted.

    • A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

3. Genotoxicity: In Vitro Micronucleus Assay

  • Principle: The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

  • Procedure:

    • Cultured mammalian cells (e.g., V79, CHO, or human lymphocytes) are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix).

    • The cells are also treated with cytochalasin B, which blocks cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of binucleated cells containing micronuclei is determined by microscopic analysis.

    • A dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.

4. Acute Oral Toxicity (OECD 423)

  • Principle: The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a small number of animals and aims to classify the substance into a toxicity category based on the observed mortality.

  • Procedure:

    • A small group of animals (typically three female rats) is dosed with the test substance at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • The outcome of the first step determines the next step:

      • If mortality is observed, the test is repeated with a lower dose.

      • If no mortality is observed, the test is repeated with a higher dose.

    • This stepwise procedure continues until the toxicity of the substance can be classified according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological assays.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound incubation Treat cells and incubate (24-72h) compound_prep->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Add solubilizing agent formazan_formation->solubilization read_absorbance Measure absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis bacterial_culture Grow Salmonella typhimurium tester strains compound_s9 Prepare test compound +/- S9 mix mix Mix bacteria, compound, and top agar compound_s9->mix plate Pour onto minimal glucose agar plates mix->plate incubate Incubate plates for 48-72h plate->incubate count_colonies Count revertant colonies incubate->count_colonies assess_mutagenicity Assess mutagenic potential count_colonies->assess_mutagenicity

Caption: Workflow for the Ames test for mutagenicity.

Experimental_Workflow_Micronucleus_Assay cluster_prep Preparation cluster_treatment Treatment cluster_harvesting Harvesting & Staining cluster_analysis Analysis cell_culture Culture mammalian cells compound_s9 Prepare test compound +/- S9 mix treat_cells Expose cells to compound compound_s9->treat_cells add_cyto_b Add Cytochalasin B treat_cells->add_cyto_b harvest Harvest and fix cells add_cyto_b->harvest stain Stain with DNA-specific dye harvest->stain microscopy Score micronuclei in binucleated cells stain->microscopy assess_genotoxicity Determine genotoxic potential microscopy->assess_genotoxicity

Caption: Workflow for the in vitro micronucleus assay for genotoxicity.

References

Suberosol: A Comparative Analysis of its Anti-HIV Activity Against Established Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the anti-HIV activity of Suberosol, a novel tetracyclic triterpenoid, against well-established antiretroviral drugs: Zidovudine (AZT), Nevirapine, and Ritonavir. The data presented is based on in vitro studies, offering a quantitative comparison of the efficacy of these compounds in inhibiting HIV replication.

Quantitative Comparison of Anti-HIV Activity

The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of this compound and the selected standard antiretroviral drugs. These values represent the concentration of the drug required to inhibit HIV replication by 50% in in vitro assays. A lower value indicates higher potency.

CompoundMolecular Weight ( g/mol )EC₅₀ / IC₅₀ (µg/mL)EC₅₀ / IC₅₀ (µM)Cell Line
This compound 454.7[1]3.0[2]6.60H9 Lymphocyte[2]
Zidovudine (AZT) 267.24[3]~0.004~0.015H9 Lymphocyte
Nevirapine 266.30[4][5]~0.01~0.04Cell Culture
Ritonavir 720.94[2][6]~0.014 - 0.094~0.02 - 0.13Cell Culture[6]

Note: The EC₅₀/IC₅₀ values for the known drugs are approximated from various sources and may have been determined under slightly different experimental conditions. The data for Zidovudine in H9 cells provides the most direct comparison.

Experimental Protocols

The following is a detailed methodology for a standard in vitro anti-HIV replication assay using H9 lymphocyte cells and quantifying viral replication via a p24 antigen ELISA, consistent with the type of study conducted for this compound.

Objective: To determine the concentration at which a compound inhibits HIV-1 replication by 50% (EC₅₀) in a susceptible human T-cell line.

Materials:

  • Cell Line: H9 human T-lymphocyte cells.

  • Virus: HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB).

  • Test Compounds: this compound and reference drugs (Zidovudine, Nevirapine, Ritonavir).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).

  • Reagents: Polybrene, HIV-1 p24 Antigen ELISA kit.

Procedure:

  • Cell Preparation: H9 cells are cultured in RPMI-1640 medium and maintained in a logarithmic growth phase. Prior to the assay, cell viability is assessed, and the cell concentration is adjusted.

  • Compound Dilution: A serial dilution of the test compounds is prepared in the culture medium to achieve a range of final concentrations for the assay.

  • Infection: H9 cells are pre-treated with Polybrene to enhance viral entry and then infected with a pre-titered amount of HIV-1 virus stock.

  • Treatment: Immediately after infection, the diluted test compounds are added to the cell cultures. Control wells with infected but untreated cells and uninfected cells are also included.

  • Incubation: The treated and control cell cultures are incubated at 37°C in a humidified 5% CO₂ incubator for a period of 4-7 days to allow for viral replication.

  • Quantification of Viral Replication: After the incubation period, the cell culture supernatant is collected. The amount of HIV-1 p24 core antigen in the supernatant is quantified using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of HIV-1 replication for each compound concentration is calculated relative to the untreated infected control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the HIV-1 life cycle, which is the target of antiretroviral drugs, and a typical workflow for an in vitro anti-HIV assay.

HIV_Lifecycle cluster_cell Host Cell Binding_and_Fusion Binding_and_Fusion Reverse_Transcription Reverse_Transcription Binding_and_Fusion->Reverse_Transcription Viral RNA Integration Integration Reverse_Transcription->Integration Viral DNA Transcription Transcription Integration->Transcription Provirus Translation Translation Transcription->Translation Viral mRNA Assembly Assembly Translation->Assembly Viral Proteins Budding_and_Maturation Budding_and_Maturation Assembly->Budding_and_Maturation New Virion Infectious_Virion Infectious_Virion Budding_and_Maturation->Infectious_Virion HIV_Virion HIV_Virion HIV_Virion->Binding_and_Fusion

Caption: Simplified schematic of the HIV-1 life cycle within a host cell.

Experimental_Workflow Cell_Culture Culture H9 Cells Infection Infect H9 Cells with HIV-1 Cell_Culture->Infection Compound_Prep Prepare Drug Dilutions Treatment Add Drug Dilutions to Cells Compound_Prep->Treatment Infection->Treatment Incubation Incubate for 4-7 Days Treatment->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection p24_ELISA Quantify p24 Antigen Supernatant_Collection->p24_ELISA Data_Analysis Calculate EC50 p24_ELISA->Data_Analysis

Caption: Workflow for in vitro anti-HIV activity screening.

References

A Comparative Guide to Suberosol Extraction Methods for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the consistent and efficient extraction of bioactive compounds is paramount. This guide provides a comparative analysis of various methods for the extraction of Suberosol, a tetracyclic triterpenoid (B12794562) with noted anti-HIV activity, primarily isolated from Polyalthia suberosa.[1] Given the limited specific literature on the reproducibility of this compound extraction, this comparison draws upon established methodologies for triterpenoid extraction from various plant sources, offering a foundational guide for developing reproducible protocols.

The efficiency and reproducibility of an extraction process are critically influenced by the chosen method and the precise control of its parameters. Traditional methods such as maceration and Soxhlet extraction are often employed due to their simplicity, while modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and reduced extraction times.

Quantitative Comparison of Extraction Methods

The selection of an extraction method has a substantial impact on the yield and purity of the target compound. The following table summarizes quantitative data from studies on triterpenoid extraction, providing a comparative overview of different techniques. While specific data for this compound is limited, the presented data for other triterpenoids offers valuable insights into the expected performance of these methods.

Plant Material & PartTarget Compound ClassExtraction MethodSolventTemperatureTimeYieldReference
Polyalthia suberosa (Stems)General ExtractRefluxPetroleum Ether60-80°CNot Specified0.85 g / 100 g dry powder[1]
Polyalthia suberosa (Leaves)General ExtractMacerationMethanol (B129727)Room Temp.7 days12.34% w/w[2]
Polyalthia longifolia (Leaves)General ExtractMaceration70% EthanolRoom Temp.72 hoursNot Specified[3]
Lactuca indica (Leaves)Total TriterpenoidsMicrowave-Assisted80% EthanolNot Specified60 min29.17 ± 0.15 mg/g[4]
Sanghuangporus sanghuang (Mycelium)Total TriterpenoidsUltrasound-Assisted80% Ethanol60°C20 min13.30 mg/g[5]
Centella asiaticaTriterpenesUltrasound-AssistedMethanolNot Specified20 minNot Specified[6]

Experimental Protocols

Detailed and consistent execution of experimental protocols is the cornerstone of reproducibility. Below are methodologies for key extraction techniques applicable to this compound isolation from Polyalthia suberosa.

1. Maceration Protocol

Maceration is a simple and widely used technique for the extraction of thermolabile compounds.

  • Sample Preparation: Air-dry the leaves or stems of Polyalthia suberosa at room temperature, followed by oven drying at a temperature below 45°C.[1] Grind the dried plant material into a fine powder (e.g., 200 mesh).[1]

  • Extraction:

    • Weigh a desired amount of the powdered plant material and place it in a sealed container.

    • Add a suitable solvent, such as methanol or ethanol, at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Allow the mixture to stand for a period of 3 to 7 days at room temperature with occasional agitation.[7]

  • Filtration and Concentration:

    • Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-60°C) to obtain the crude extract.[7]

2. Soxhlet Extraction Protocol

Soxhlet extraction provides a more exhaustive extraction compared to maceration by using a continuous reflux of fresh solvent.

  • Sample Preparation: Prepare the dried and powdered plant material as described for maceration.

  • Extraction:

    • Place a known quantity of the powdered plant material into a thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with the extraction solvent (e.g., petroleum ether or ethanol).

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the plant material.

    • The extraction chamber will fill with the warm solvent, and when it reaches the overflow level, the solution will be siphoned back into the distillation flask. This process is repeated for a set number of cycles or a specific duration (e.g., 6-8 hours).

  • Concentration: After the extraction is complete, cool the apparatus and collect the extract from the distillation flask. Concentrate the extract using a rotary evaporator.

3. Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.

  • Sample Preparation: Prepare the dried and powdered plant material as for the previous methods.

  • Extraction:

    • Mix the powdered plant material with the chosen solvent (e.g., 80% ethanol) in an extraction vessel at a defined solid-to-liquid ratio (e.g., 1:20 w/v).[5]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 20-30 minutes).[5][6] The temperature of the extraction can be controlled by a circulating water bath.[5]

  • Filtration and Concentration: Following ultrasonication, separate the extract from the solid residue by filtration or centrifugation and concentrate the extract using a rotary evaporator.

4. Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction of target compounds.

  • Sample Preparation: Prepare the dried and powdered plant material.

  • Extraction:

    • Place the powdered plant material and the extraction solvent (e.g., 80% ethanol) in a microwave-safe extraction vessel.

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave irradiation at a set power (e.g., 400 W) and for a specific duration (e.g., 60 minutes).[4] The temperature and pressure inside the vessel should be monitored and controlled.

  • Cooling, Filtration, and Concentration: After the extraction, allow the vessel to cool to room temperature. Filter the extract and concentrate it using a rotary evaporator.

Visualizing the Process

To better understand the experimental workflow and the factors influencing extraction, the following diagrams are provided.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Plant Polyalthia suberosa (Leaves/Stems) Drying Drying (Air & Oven <45°C) Plant->Drying Grinding Grinding (Fine Powder) Drying->Grinding Maceration Maceration Grinding->Maceration Soxhlet Soxhlet Extraction Grinding->Soxhlet UAE Ultrasound-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE Filtration Filtration/ Centrifugation Maceration->Filtration Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration UAE->Filtration MAE->Filtration Filtration->Concentration Purification Chromatographic Purification Concentration->Purification This compound Purified this compound Purification->this compound

General workflow for this compound extraction and isolation.

Factors_Influence cluster_params Extraction Parameters cluster_outcomes Extraction Outcomes Solvent Solvent Choice (e.g., Polarity) Yield This compound Yield Solvent->Yield affects solubility Purity This compound Purity Solvent->Purity co-extraction of impurities Temp Temperature Temp->Yield influences kinetics Temp->Purity degradation of compound Time Extraction Time Time->Yield affects completeness Time->Purity degradation/side reactions Method Extraction Method (e.g., Maceration, UAE) Method->Yield efficiency Method->Purity selectivity Reproducibility Reproducibility Method->Reproducibility process control Yield->Reproducibility Purity->Reproducibility

Influence of key parameters on this compound extraction.

Reproducibility of Methods

  • Maceration: While simple, maceration can have lower reproducibility due to its reliance on equilibrium, which can be affected by ambient temperature fluctuations and the degree of agitation. A longer extraction time is often required to reach equilibrium.

  • Soxhlet Extraction: This method generally offers better reproducibility than maceration because the continuous flow of fresh solvent ensures a more exhaustive extraction. However, the prolonged heating can lead to the degradation of thermolabile compounds, potentially affecting the final yield and purity.

  • Ultrasound-Assisted Extraction (UAE): UAE provides high reproducibility when parameters such as ultrasonic power, frequency, temperature, and time are precisely controlled. The shorter extraction times reduce the risk of compound degradation.

  • Microwave-Assisted Extraction (MAE): Similar to UAE, MAE offers excellent reproducibility due to the precise control of microwave power, temperature, and extraction time. The rapid and uniform heating contributes to consistent extraction efficiency.

References

A Comparative Examination of Suberosol and its Bioactive Surrogates from Polyalthia suberosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the reported biological activities of compounds and extracts derived from Polyalthia suberosa, the natural source of the tetracyclic triterpenoid, Suberosol. Due to a lack of specific comparative studies on this compound from diverse geographical origins, this document focuses on the existing experimental data for extracts and other constituents of P. suberosa to provide a baseline for understanding its potential therapeutic applications.

Executive Summary

This compound, a lanostane-type triterpene, has been identified in Polyalthia suberosa. While its anti-HIV activity has been noted, a comprehensive comparative study of this compound from different geographical locations is not currently available in scientific literature. This guide, therefore, synthesizes the available data on the anti-inflammatory, cytotoxic, and antimicrobial properties of various extracts and compounds isolated from P. suberosa. This information serves as a valuable proxy for understanding the potential bioactivities of this compound and highlights the need for further research into the pure compound.

Data Presentation

The following tables summarize the quantitative data on the biological activities of extracts and essential oils from Polyalthia suberosa. It is crucial to note that these results are not on isolated this compound and may be influenced by the synergistic or independent actions of multiple constituents.

Table 1: Cytotoxic Activity of Polyalthia suberosa Extracts and Essential Oils

SampleCell LineAssayIC50 (µg/mL)Reference
Leaf Essential OilHepG2 (Liver Cancer)MTT60.96 - 69.93[1][2][3]
Leaf Essential OilMCF7 (Breast Cancer)MTT60.96 - 69.93[1][2][3]
Leaf Essential OilA549 (Lung Cancer)MTT60.96 - 69.93[1][2][3]
Twig Essential OilMCF7 (Breast Cancer)MTT66.70[1][2][3]
Methanolic Stem ExtractArtemia salina (Brine Shrimp)Brine Shrimp Lethality Assay-[4]
Hexane Stem Extract-DPPH Radical Scavenging338.84[5]
Dichloromethane (DCM) Stem Extract-DPPH Radical Scavenging259.42[5]

Table 2: Antimicrobial Activity of Polyalthia suberosa Extracts and Essential Oils

SampleMicroorganismAssayMIC (µg/mL) / Zone of Inhibition (mm)Reference
Twig Essential OilPseudomonas aeruginosaBroth Microdilution50[2][6]
Twig Essential OilAspergillus nigerBroth Microdilution50[2][6]
Twig Essential OilCandida albicansBroth Microdilution50[2][6]
Leaf Essential OilEscherichia coliBroth Microdilution50[2][6]
Methanolic Leaf ExtractVibrio choleraeDisc DiffusionModerate Activity[7][8]
Methanolic Leaf ExtractShigella sonneiDisc DiffusionModerate Activity[7][8]
Methanolic Leaf ExtractStaphylococcus aureusDisc DiffusionModerate Activity[7][8]
Methanolic Leaf ExtractStaphylococcus epidermidisDisc DiffusionModerate Activity[7][8]
Methanolic Leaf ExtractStreptococcus saprophyticusDisc DiffusionModerate Activity[7][8]
Stem Extracts (Hexane, DCM, Methanol, Water)Gram-negative bacteriaDisc DiffusionSignificant Zone of Inhibition[4]

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Polyalthia suberosa Leaf Extracts

ExtractDose (mg/kg)Animal ModelTestResultReference
Diethyl Ether (PSDE) & n-Hexane (PSNH)200 & 400MiceFormalin-induced paw lickingSignificant inhibition in the late phase. PSNH at 400 mg/kg showed significant inhibition in the acute phase.[9][10]
Diethyl Ether (PSDE) & n-Hexane (PSNH)200 & 400MiceAcetic acid-induced writhingSignificant inhibition of writhing.[9][10]
Diethyl Ether (PSDE)400MiceTail immersion testSignificant latency at 30 min.[9][10]
Diethyl Ether (PSDE) & n-Hexane (PSNH)200 & 400MiceXylene-induced ear edemaSignificant inhibition of edema.[9][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or plant extract) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[13]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[14]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.[15]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[16]

Anti-inflammatory Assay: Formalin-Induced Paw Edema Test

This in vivo model is used to assess the anti-inflammatory and analgesic properties of a substance.[17]

  • Animal Acclimatization: Acclimatize the animals (typically mice or rats) to the experimental environment.

  • Compound Administration: Administer the test compound orally or via injection at various doses. A control group receives a vehicle.

  • Formalin Injection: After a specific period, inject a dilute formalin solution into the plantar surface of the animal's hind paw.[18][19]

  • Observation: Observe the animal's behavior, particularly the time spent licking the injected paw, which occurs in two phases: an early (neurogenic) phase and a late (inflammatory) phase.[20]

  • Edema Measurement: At the end of the observation period, measure the paw volume or thickness to quantify the degree of edema.[18]

  • Data Analysis: Compare the paw licking time and paw edema in the treated groups to the control group to determine the anti-inflammatory and analgesic effects.

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially modulated by bioactive compounds and a typical experimental workflow.

experimental_workflow cluster_extraction Source Material & Extraction cluster_bioassays Biological Activity Screening cluster_results Data Analysis plant Polyalthia suberosa extraction Solvent Extraction plant->extraction cytotoxicity Cytotoxicity Assay (MTT) extraction->cytotoxicity Test Extracts/Suberosol antimicrobial Antimicrobial Assay (Broth Microdilution) extraction->antimicrobial anti_inflammatory Anti-inflammatory Assay (Formalin Test) extraction->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic inhibition Inhibition of Inflammation anti_inflammatory->inhibition

Experimental Workflow for Bioactivity Screening.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1 IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Transcription

Simplified NF-κB Inflammatory Signaling Pathway.

mapk_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cascade cluster_response Cellular Response Stimuli Stress / Cytokines MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Proliferation Proliferation TranscriptionFactors->Proliferation

General Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_damage DNA Damage, Oxidative Stress Mitochondrion Mitochondrion DNA_damage->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Overview of Intrinsic and Extrinsic Apoptosis Pathways.

References

Safety Operating Guide

Proper Disposal Procedures for Suberosol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Suberosol is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper handling and disposal of this tetracyclic triterpenoid (B12794562) diol.

I. Chemical and Physical Properties of this compound

Understanding the chemical and physical properties of a substance is the first step toward safe handling and disposal. The following table summarizes the known quantitative data for this compound.[1]

PropertyValue
Molecular Formula C₃₁H₅₀O₂
Molecular Weight 454.7 g/mol
Appearance Solid (presumed)
Solubility Information not available
Density Information not available
Melting Point Information not available
Boiling Point Information not available

II. Immediate Safety and Handling Precautions

Given the absence of a specific SDS for this compound, a cautious approach to handling is recommended. For diol compounds, it is good practice to wear personal protective equipment (PPE) to prevent skin and eye contact.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is mandatory.

General Handling:

  • Avoid generating dust.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect: Place the contained material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.

IV. Proper Disposal Procedures

The proper disposal of this compound, as with any laboratory chemical, must comply with local, state, and federal regulations. The following procedural steps provide a general guideline for the disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste containing this compound. This includes pure this compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not fill containers to more than 80% capacity to allow for expansion.

  • Sharps Waste: Any sharps contaminated with this compound (e.g., needles, razor blades) must be disposed of in a designated sharps container.

Step 3: Labeling

  • Hazardous Waste Label: Affix a hazardous waste label to each container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The accumulation start date

    • The name and contact information of the principal investigator or laboratory

    • The specific hazards (if known; as a precaution, treat as a chemical irritant)

Step 4: Storage

  • Designated Area: Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

  • Incompatible Materials: Store away from incompatible materials.

Step 5: Disposal Request

  • Contact EHS: When the container is full or has reached the designated storage time limit, contact your institution's EHS office to arrange for a hazardous waste pickup.

V. Experimental Protocol: General Guidance for Handling Triterpenoids

While specific experimental protocols for this compound are not detailed here, a general workflow for handling solid tetracyclic triterpenoids in a research setting is provided below.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment weigh Weigh this compound in Fume Hood dissolve Dissolve in Appropriate Solvent weigh->dissolve Transfer reaction Perform Experiment dissolve->reaction Introduce to System quench Quench Reaction (if necessary) reaction->quench separate Separate Waste (Solid/Liquid) quench->separate dispose Dispose of Waste per Institutional Protocol separate->dispose

Caption: General experimental workflow for handling solid this compound.

VI. Logical Relationship: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

disposal_workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, pipette tips, solid this compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing This compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store request_pickup Request EHS Waste Pickup store->request_pickup

Caption: Decision workflow for this compound waste disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for chemical waste disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.